molecular formula C9H12N2O B1328961 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol CAS No. 886366-76-3

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol

Cat. No.: B1328961
CAS No.: 886366-76-3
M. Wt: 164.2 g/mol
InChI Key: JQYCOQDSDCFYKU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol (CAS 886366-76-3) is a high-purity chemical building block belonging to the 1,4-benzodiazepine class of heterocyclic compounds . This scaffold is recognized as a privileged structure in medicinal and pharmaceutical chemistry due to its wide presence in biologically active compounds and its ability to exhibit a diverse range of therapeutic properties . Researchers utilize this core structure to develop novel compounds for investigating central nervous system (CNS) targets, given the historical significance of 1,4-benzodiazepines in anxiolytics, anticonvulsants, and hypnotics . Beyond CNS applications, this versatile scaffold is also relevant in projects aimed at discovering antiarrhythmics, anti-HIV agents, antitumor compounds, and endothelin receptor antagonists . The presence of the hydroxyl group on the benzo ring provides a versatile handle for further synthetic modification, allowing for the creation of diverse libraries of functionalized 1,4-benzodiazepine derivatives for structure-activity relationship (SAR) studies . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound is air-sensitive and should be stored sealed in dry conditions at 2-8°C .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-1-2-9-7(5-8)6-10-3-4-11-9/h1-2,5,10-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCOQDSDCFYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649681
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-76-3
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

A Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a member of the benzodiazepine class of compounds. Benzodiazepines are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities.[3][4] Derivatives of this scaffold have been explored for their potential as anxiolytics, sedatives, anticonvulsants, and more.[5][6] This document provides a plausible multi-step synthesis route, drawing upon established methodologies for the preparation of substituted 1,4-benzodiazepines.

Proposed Synthesis Pathway

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepin-7-ol can be envisioned through a convergent strategy, commencing with the preparation of a suitably substituted o-phenylenediamine derivative, followed by the construction of the seven-membered diazepine ring. The overall synthetic workflow is depicted below.

Synthesis_Workflowcluster_startStarting Materialscluster_synthesisSynthesis Stepscluster_productFinal Product4-Amino-3-nitrophenol4-Amino-3-nitrophenolStep1Step 1: N-Alkylation4-Amino-3-nitrophenol->Step1Ethyl 3-bromopropionateEthyl 3-bromopropionateEthyl 3-bromopropionate->Step1Step2Step 2: Nitro Group ReductionStep1->Step2Step3Step 3: LactamizationStep2->Step3Step4Step 4: Amide ReductionStep3->Step4Final_Product2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-olStep4->Final_ProductStep1_Reactionreactant14-Amino-3-nitrophenolreagentsK2CO3, DMF80 °Creactant1->reagentsreactant2Ethyl 3-bromopropionatereactant2->reagentsproductEthyl 3-((4-hydroxy-2-nitrophenyl)amino)propanoatereagents->productStep2_ReactionreactantEthyl 3-((4-hydroxy-2-nitrophenyl)amino)propanoatereagentsH2, Pd/CMethanol, rtreactant->reagentsproductEthyl 3-((2-amino-4-hydroxyphenyl)amino)propanoatereagents->productStep3_ReactionreactantEthyl 3-((2-amino-4-hydroxyphenyl)amino)propanoatereagentsToluene, Refluxreactant->reagentsproduct7-Hydroxy-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-onereagents->productStep4_Reactionreactant7-Hydroxy-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-onereagents1. LiAlH4, THF, 0 °C to rt2. H2O, NaOH(aq)reactant->reagentsproductThis compoundreagents->product

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol: Current Knowledge and Data Gaps

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This guide will therefore summarize the available information for the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine, and discuss the expected influence of the 7-hydroxy substitution. It will also highlight the current data gaps to guide future research endeavors.

Core Chemical Properties

Detailed experimental data for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is limited. The primary available information is presented below. For comparative purposes, data for the unsubstituted parent compound, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine, is also provided.

Table 1: Physicochemical Properties

Property2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepineData Source
CAS Number 886366-76-35946-39-4[1]
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂[1]
Molecular Weight 164.208 g/mol 148.20 g/mol [1][3]
IUPAC Name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Melting Point Data not available96-100 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
logP Data not availableData not available

Note: The presence of a hydroxyl group at the 7-position is expected to significantly influence the physicochemical properties compared to the unsubstituted parent compound. The hydroxyl group will likely increase the melting point, boiling point, and water solubility, and decrease the logP value due to its polar and hydrogen-bonding capabilities.

Synthesis and Characterization

Synthesis

No specific, detailed experimental protocol for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol has been found in the reviewed literature. However, general synthetic strategies for related tetrahydro-1,4-benzodiazepine derivatives have been reported. One common approach involves the cyclization of a substituted 2-aminobenzylamine with a suitable two-carbon synthon. For the target molecule, a potential synthetic route could involve the reductive amination of a 2-amino-4-hydroxy-benzaldehyde or a related derivative, followed by cyclization.

A solid-phase synthesis approach has been developed for 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives, which could potentially be adapted for the synthesis of the 7-hydroxy analog.[4][5] This methodology is valuable for high-throughput synthesis of potentially bioactive molecules.[4][5]

Analytical Characterization

Specific analytical data such as NMR and mass spectra for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol are not available. General analytical methods for benzodiazepine derivatives are well-established and include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of benzodiazepines and their metabolites in various matrices.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of volatile benzodiazepine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of novel benzodiazepine compounds.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of these molecules.[8]

Biological Activity and Signaling Pathways

Specific biological activity data for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is not documented in the available literature. However, as a benzodiazepine derivative, its primary mechanism of action is expected to be the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to an inhibitory effect on neurotransmission, which is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

The presence of a hydroxyl group on the aromatic ring could potentially alter the binding affinity and selectivity for different GABA-A receptor subtypes, and may also influence its metabolic profile. Phenolic hydroxyl groups can be sites for glucuronidation, which is a major metabolic pathway for many drugs. The antioxidant properties of phenolic compounds could also confer additional biological activities.[9][10][11][12][13]

General Benzodiazepine Signaling Pathway

The following diagram illustrates the general mechanism of action for benzodiazepines at the GABA-A receptor.

Benzodiazepine Signaling PathwayGeneral Benzodiazepine Signaling Pathway at the GABA-A Receptorcluster_0Postsynaptic NeuronGABAGABAGABA_A_ReceptorGABA-A ReceptorGABA->GABA_A_ReceptorBinds toGABA siteBZDBenzodiazepineBZD->GABA_A_ReceptorBinds toBZD siteChloride_Channel_OpenChloride IonChannel (Open)GABA_A_Receptor->Chloride_Channel_OpenConformational ChangeChloride_ChannelChloride IonChannel (Closed)HyperpolarizationHyperpolarizationChloride_Channel_Open->HyperpolarizationIncreased Cl⁻ InfluxNeuron_MembraneNeuronal MembraneNeuronal_InhibitionNeuronal Inhibition(Anxiolytic, Sedative Effects)Hyperpolarization->Neuronal_Inhibition

Probing the Neuroactive Potential: A Technical Guide to Elucidating the Mechanism of Action of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

Probing the Neuroactive Potential: A Technical Guide to Elucidating the Mechanism of Action of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the mechanism of action of the novel compound, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol. Based on its core benzodiazepine scaffold, the putative mechanism centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides the theoretical framework for this hypothesis and details the requisite in vitro and in vivo experimental protocols to rigorously test and characterize its pharmacological profile. The overarching goal is to equip researchers with the scientific rationale and practical methodologies to define the binding affinity, functional potency, receptor subtype selectivity, and potential therapeutic efficacy of this compound.

Introduction: The Benzodiazepine Scaffold and the GABA-A Receptor

The chemical structure of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol places it within the benzodiazepine class of compounds. Benzodiazepines are renowned for their profound effects on the central nervous system (CNS), primarily mediating anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][3] The established molecular target for this class of drugs is the GABA-A receptor, a ligand-gated ion channel that plays a pivotal role in inhibitory neurotransmission throughout the brain.[4][5]

GABA, the principal inhibitory neurotransmitter, binds to the GABA-A receptor, leading to the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less susceptible to excitatory stimuli.[4] Benzodiazepines do not bind to the same site as GABA but rather to a distinct allosteric site on the receptor complex.[6] This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening and thereby potentiating the inhibitory signal.[7]

The 7-hydroxy substitution on the benzene ring of the core structure is a key area for investigation, as substitutions at this position are known to influence the potency and pharmacokinetic properties of benzodiazepines.[8][9] Therefore, a thorough investigation into the specific interactions of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol with the GABA-A receptor is paramount to understanding its unique pharmacological signature.

Proposed Mechanism of Action and Key Scientific Questions

Based on its structural homology to known benzodiazepines, the primary hypothesis is that 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol acts as a positive allosteric modulator of the GABA-A receptor. To validate and refine this hypothesis, the following key scientific questions must be addressed:

  • Binding Affinity and Specificity: Does the compound bind to the benzodiazepine site on the GABA-A receptor? What is its binding affinity (Ki)? Does it exhibit selectivity for specific GABA-A receptor subtypes?

  • Functional Activity: Does the compound potentiate GABA-induced chloride currents in a functional assay? What is its potency (EC50) and efficacy?

  • In Vivo Efficacy: Does the compound exhibit anxiolytic, sedative, or anticonvulsant effects in established animal models?

  • Structure-Activity Relationship (SAR): How does the 7-hydroxy group influence the binding and functional properties compared to other 7-substituted or unsubstituted analogs?

The following sections detail the experimental workflows designed to answer these critical questions.

In Vitro Characterization: Binding and Functional Assays

Radioligand Binding Assays: Quantifying Affinity for the Benzodiazepine Site

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for its receptor.[10] A competitive binding assay using a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor, such as [³H]-flumazenil, is the standard approach.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus) in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation containing GABA-A receptors. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-flumazenil, and varying concentrations of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-flumazenil against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Parameter Description Typical Value for Benzodiazepines
IC50 Concentration of a drug that is required for 50% inhibition in vitro.Varies widely
Ki Inhibition constant; a measure of the binding affinity of a ligand for a receptor.nM to µM range
Electrophysiology: Assessing Functional Modulation of GABA-A Receptors

Electrophysiological techniques, particularly the patch-clamp method, provide a direct measure of the functional consequences of a compound binding to an ion channel.[11] By recording the chloride currents through GABA-A receptors in response to GABA and the test compound, we can determine if the compound acts as a positive allosteric modulator.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells expressing α1β2γ2, α2β2γ2, etc.) or primary cultured neurons.

  • Recording Setup: Obtain whole-cell patch-clamp recordings from single cells.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

  • Data Acquisition and Analysis: Measure the potentiation of the GABA-induced current by the test compound. Plot the percentage potentiation against the logarithm of the compound's concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum efficacy.

Caption: Proposed signaling pathway for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

In Vivo Evaluation: Assessing Behavioral Effects

To determine if the in vitro activity of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol translates to a physiological effect, a battery of behavioral tests in rodents is necessary. These models are designed to assess anxiety-like behavior, sedation, and anticonvulsant activity.

Elevated Plus Maze (EPM): A Model for Anxiolytic Activity

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[12] The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Administer the test compound or vehicle to the animals. After a set pre-treatment time, place the animal in the center of the maze facing an open arm.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms over a 5-minute period.

  • Interpretation: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Open Field Test (OFT): Assessing Locomotor Activity and Anxiety

The OFT can be used to assess general locomotor activity and anxiety-like behavior.[2] A decrease in locomotor activity can indicate a sedative effect.

Experimental Protocol: Open Field Test

  • Apparatus: A square arena with walls.

  • Procedure: After drug administration, place the animal in the center of the open field.

  • Data Collection: Track the animal's movement using an automated system to measure total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Interpretation: A significant decrease in total distance traveled suggests sedation. An increase in the time spent in the center of the arena is indicative of an anxiolytic effect.

Gcluster_workflowExperimental WorkflowstartCompound Synthesis2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-olin_vitroIn Vitro Characterizationstart->in_vitrobindingRadioligand Binding Assay(Affinity - Ki)in_vitro->bindingfunctionalElectrophysiology(Potency - EC50, Efficacy)in_vitro->functionalendMechanism of Action Profilebinding->endin_vivoIn Vivo Behavioral Studiesfunctional->in_vivoepmElevated Plus Maze(Anxiolytic Effect)in_vivo->epmoftOpen Field Test(Sedation & Anxiolytic Effect)in_vivo->oftepm->endoft->end

Caption: A streamlined workflow for characterizing the mechanism of action.

Conclusion and Future Directions

The structural features of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol strongly suggest a mechanism of action involving the positive allosteric modulation of the GABA-A receptor. The experimental framework detailed in this guide provides a rigorous and systematic approach to test this hypothesis. By determining its binding affinity, functional potency, and in vivo behavioral effects, a comprehensive pharmacological profile can be established.

Future studies should also investigate the compound's selectivity for different GABA-A receptor subtypes, as this can have significant implications for its therapeutic window and side-effect profile. For instance, compounds with selectivity for α2/α3-containing receptors may have anxiolytic effects with reduced sedation.[13] Furthermore, pharmacokinetic studies will be crucial to understand its absorption, distribution, metabolism, and excretion, which are vital for its development as a potential therapeutic agent.

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is a heterocyclic compound belonging to the benzodiazepine class of molecules. The core structure features a benzene ring fused to a seven-membered diazepine ring. The "tetrahydro" designation indicates the saturation of four positions on the diazepine ring, and the "-7-ol" suffix denotes a hydroxyl group substituted at the 7th position of the benzo-fused ring system. This compound and its derivatives are of significant interest in medicinal chemistry due to the well-established and diverse biological activities of the benzodiazepine scaffold.

This technical guide provides a comprehensive overview of the chemical identity, structure, and known biological context of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, intended to support research and development efforts in the pharmaceutical and life sciences sectors.

Chemical Identity and Structure

The formal nomenclature and structural details of the compound are crucial for its unambiguous identification and for understanding its chemical properties.

IUPAC Name: 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol

Chemical Structure:

Gcluster_0Conceptual Synthetic PathwayAStarting Material(e.g., 2-amino-4-hydroxyacetophenone)BProtection of Hydroxyl GroupA->BProtecting AgentCReaction with an Amino Acid Derivative(e.g., N-protected glycine)B->CCoupling AgentDCyclizationC->DDe-protection & HeatEReduction of AmideD->EReducing Agent (e.g., LiAlH4)FDeprotection of Hydroxyl GroupE->FDeprotecting AgentGFinal Product(2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol)F->GPurificationGcluster_0GABA-A Receptor Signaling PathwayGABAGABAGABA_AGABA-A ReceptorGABA->GABA_ABindsBZD2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-olBZD->GABA_ABinds (Allosteric Site)Cl_channelChloride Ion Channel OpeningGABA_A->Cl_channelConformational ChangeCl_influxIncreased Chloride InfluxCl_channel->Cl_influxHyperpolarizationNeuronal HyperpolarizationCl_influx->HyperpolarizationInhibitionDecreased Neuronal ExcitabilityHyperpolarization->InhibitionEffectAnxiolytic, Sedative, etc. EffectsInhibition->Effect

2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol molecular weight and formula

Technical Guide: 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol. Due to the limited availability of detailed experimental data for this specific analog, this document also presents generalized information for the broader class of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepines, which may serve as a foundational reference for research and development endeavors. The benzodiazepine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.

Core Molecular Data

The fundamental molecular properties of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol are summarized below.

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.208 g/mol
CAS Number 886366-76-3

Experimental Protocols

General Synthesis Approach

A common approach to the synthesis of the tetrahydrobenzodiazepine scaffold involves the cyclization of a substituted 2-aminobenzylamine with a suitable two-carbon synthon. For the specific case of the 7-hydroxy derivative, a plausible synthetic route could start from a correspondingly substituted aminobenzylamine.

A generalized workflow for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold is depicted below. The synthesis of the 7-hydroxy derivative would require the use of starting materials bearing a hydroxyl group at the appropriate position, potentially with protecting group strategies to ensure reaction compatibility.

Gcluster_startStarting MaterialsASubstituted 2-AminobenzylamineCAcylationA->CBTwo-Carbon Synthon(e.g., α-haloacetyl halide)B->CDIntramolecular CyclizationC->DEReductionD->EFFinal Product:2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine ScaffoldE->F

Caption: Generalized synthetic workflow for the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold.

General Analytical Methodologies

The analysis of benzodiazepine derivatives typically employs a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation, quantification, and purification of benzodiazepines.[3] A reversed-phase C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[4] Detection is often achieved using UV-Vis spectroscopy.[3]

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of benzodiazepines and their metabolites.[3][4] It offers high sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural characterization of novel benzodiazepine derivatives, providing detailed information about the molecular framework.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol have not been extensively documented in publicly available literature. However, the broader class of benzodiazepines is well-known for its interaction with the central nervous system.

The primary mechanism of action for many benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction leads to a variety of pharmacological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It is plausible that derivatives of the 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold could exhibit activity at this receptor, though this would require empirical validation.

Due to the lack of specific data for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this specific compound would be necessary to elucidate its mechanism of action.

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

CAS Number for Identification: 886366-76-3

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a heterocyclic compound belonging to the benzodiazepine class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 886366-76-3
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.208 g/mol
IUPAC Name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol
Class Benzodiazepine Derivative

Synthesis and Manufacturing

One common strategy involves a one-pot cyclization reaction. This can be achieved starting from appropriately substituted 2-aminobenzyl alcohols and amino alcohols. Another established method is solid-phase synthesis, which is particularly valuable for generating libraries of related compounds for high-throughput screening.[1]

A potential synthetic workflow for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is outlined below. This represents a logical synthetic route based on established chemical principles for this class of compounds.

Gcluster_startStarting Materialscluster_reactionReaction Stepscluster_productFinal Product4-Hydroxy-2-aminobenzylamine4-Hydroxy-2-aminobenzylamineNucleophilic Ring OpeningNucleophilic Ring Opening4-Hydroxy-2-aminobenzylamine->Nucleophilic Ring OpeningEthylene oxideEthylene oxideEthylene oxide->Nucleophilic Ring OpeningIntramolecular CyclizationIntramolecular CyclizationNucleophilic Ring Opening->Intramolecular CyclizationTarget Compound2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-olIntramolecular Cyclization->Target Compound

Caption: Proposed synthetic pathway for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

Biological Activity and Mechanism of Action

Benzodiazepines as a class are well-characterized for their effects on the central nervous system. They typically act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor.[2][3] This modulation enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2]

The binding site for benzodiazepines on the GABAa receptor is located at the interface of the α and γ subunits.[2][4] The specific pharmacological profile of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol would be dependent on its binding affinity and efficacy at different GABAa receptor subtypes.

The interaction of benzodiazepines with the GABAa receptor can be visualized as a key step in their mechanism of action.

GBenzodiazepineBenzodiazepineGABAa_ReceptorGABAa Receptor (α/γ subunit interface)Benzodiazepine->GABAa_ReceptorBinds toConformational_ChangeConformational ChangeGABAa_Receptor->Conformational_ChangeIncreased_GABA_AffinityIncreased GABA AffinityConformational_Change->Increased_GABA_AffinityChloride_InfluxIncreased Chloride Ion InfluxIncreased_GABA_Affinity->Chloride_InfluxNeuronal_HyperpolarizationNeuronal HyperpolarizationChloride_Influx->Neuronal_HyperpolarizationCNS_DepressionCNS Depressant Effects (Anxiolytic, Sedative, etc.)Neuronal_Hyperpolarization->CNS_Depression

Caption: Signaling pathway of benzodiazepine action at the GABAa receptor.

Experimental Protocols

While specific experimental data for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is limited, the following outlines a general experimental workflow for the characterization of a novel benzodiazepine derivative.

Radioligand Binding Assay for GABAa Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to the benzodiazepine site on the GABAa receptor.

Objective: To determine the inhibitory constant (Ki) of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol for the benzodiazepine binding site on the GABAa receptor.

Materials:

  • [³H]-Flunitrazepam (Radioligand)

  • Rat or bovine brain membrane preparation (Source of GABAa receptors)

  • Test compound (2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol)

  • Unlabeled Diazepam (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the brain membrane preparation, [³H]-Flunitrazepam, and either buffer (for total binding), unlabeled diazepam (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

GPrepare_ReagentsPrepare Reagents(Membranes, Radioligand, Test Compound)IncubationIncubate at 4°CPrepare_Reagents->IncubationFiltrationRapid FiltrationIncubation->FiltrationWashingWash FiltersFiltration->WashingScintillation_CountingScintillation CountingWashing->Scintillation_CountingData_AnalysisData Analysis (IC50, Ki)Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data regarding the biological activity of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol. Research efforts would be required to determine key parameters such as:

ParameterDescription
Ki (GABAa receptor subtypes) Inhibitory constant for binding to various GABAa receptor alpha subtypes (α1, α2, α3, α5), which would elucidate its pharmacological profile (e.g., sedative vs. anxiolytic).
IC50 / EC50 Half-maximal inhibitory or effective concentration in functional assays (e.g., electrophysiology) to determine its potency and efficacy as a GABAa receptor modulator.
LD50 The median lethal dose, a measure of the acute toxicity of the compound.
Pharmacokinetic Parameters (ADME) Absorption, Distribution, Metabolism, and Excretion properties, which are critical for determining its potential as a drug candidate.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is a benzodiazepine derivative with potential for activity on the central nervous system through modulation of the GABAa receptor. While its specific pharmacological profile remains to be fully elucidated, the established understanding of the benzodiazepine class provides a strong foundation for future research. The synthetic strategies and experimental protocols outlined in this guide offer a framework for the further investigation and characterization of this compound for potential therapeutic applications. Further studies are warranted to determine its specific binding affinities, functional activities, and pharmacokinetic properties.

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydro-1H-benzo[e]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-1H-benzo[e]diazepine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological significance of this important class of molecules. We delve into the early synthetic endeavors that paved the way for their creation, chronicle the key milestones in their evolution, and detail their mechanisms of action, with a particular focus on their roles as modulators of the central and sympathetic nervous systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways to facilitate further investigation and innovation in this promising area of drug discovery.

A Historical Perspective: The Genesis of a Versatile Core

While the celebrated history of the benzodiazepine class of drugs began with the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in the 1950s, the specific lineage of the tetrahydro-1H-benzo[e]diazepine scaffold has a less clearly demarcated origin. Early 20th-century chemical literature contains explorations of related bicyclic heterocyclic systems. For instance, the work of Ulich and Adams in 1921 described the synthesis of various benzodiazepine-related structures, laying some of the foundational chemistry. However, the first synthesis of the fully saturated 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core is not definitively attributed to a single discovery.

The 1960s and 1970s saw a surge in interest in modifying the classical benzodiazepine structure to explore new pharmacological activities. It was during this period that the synthesis and investigation of tetrahydro-1H-benzo[e]diazepine derivatives gained momentum. A notable early example is a 1977 study that reported the synthesis and evaluation of 4-amidino derivatives of tetrahydro-1,4-benzodiazepines as potential antihypertensive agents[3]. This study demonstrated that these compounds exhibited marked blood pressure-lowering activity in conscious rats, suggesting a mechanism of action involving the impairment of sympathetic nervous system transmission[3]. This early work highlighted the potential of the tetrahydro-benzo[e]diazepine scaffold beyond the traditional sedative and anxiolytic effects associated with classical benzodiazepines.

Synthetic Strategies: Building the Tetrahydro-1H-benzo[e]diazepine Scaffold

A variety of synthetic methodologies have been developed to construct the tetrahydro-1H-benzo[e]diazepine core and its derivatives. These approaches offer flexibility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships.

Reductive Cyclization and Condensation Reactions

Early and versatile methods for synthesizing the tetrahydro-1H-benzo[e]diazepine ring system often involve the condensation of an o-phenylenediamine derivative with a suitable three-carbon synthon, followed by or concurrent with a reduction step.

A general workflow for this approach is depicted below:

experimental_workflow_synthesis start Starting Materials: o-Phenylenediamine derivative + Three-carbon synthon condensation Condensation Reaction start->condensation imine Intermediate: (e.g., Dihydro-1H-benzo[e][1,4]diazepine) condensation->imine reduction Reduction imine->reduction product Product: Tetrahydro-1H-benzo[e]diazepine derivative reduction->product gaba_a_signaling_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride Ion Channel (Closed) gaba_receptor->cl_channel Without BZD cl_channel_open Chloride Ion Channel (Open) gaba_receptor->cl_channel_open With BZD (Enhanced GABA effect) hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_channel_open->hyperpolarization gaba GABA gaba->gaba_receptor Binds benzo Tetrahydro-1H-benzo[e]diazepine Derivative benzo->gaba_receptor Binds (Allosteric Site) cl_ion Cl- Ions cl_ion->cl_channel_open Influx antihypertensive_signaling_pathway benzo Tetrahydro-1H-benzo[e]diazepine Derivative gaba_neuron GABAergic Neuron in Hypothalamus benzo->gaba_neuron Potentiates presymp_neuron Presympathetic Neuron (Paraventricular Nucleus) gaba_neuron->presymp_neuron Inhibits (GABA release) symp_outflow Sympathetic Nervous System Outflow presymp_neuron->symp_outflow Regulates heart Heart symp_outflow->heart Innervates blood_vessels Blood Vessels symp_outflow->blood_vessels Innervates bp_decrease Decreased Blood Pressure heart->bp_decrease Decreased Cardiac Output blood_vessels->bp_decrease Vasodilation

References

Physical and chemical properties of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and biological properties of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine. This compound serves as a fundamental scaffold in medicinal chemistry, forming the basis for a wide range of pharmacologically active agents. The information herein is intended to support research and development efforts by consolidating key data on its characteristics, synthesis, analysis, and mechanism of action.

Core Physicochemical Properties

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered diazepine ring. Its structure is a privileged scaffold in medicinal chemistry due to its conformational flexibility.

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource / Notes
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
CAS Number 5946-39-4[1]
Appearance Yellow with orange to pale brown crystals or powderThermo Fisher Scientific
Melting Point 93.0 - 102.0 °CThermo Fisher Scientific
Boiling Point 289.7 ± 19.0 °C (at 760 mmHg)ChemSrc
Density 1.0 ± 0.1 g/cm³ChemSrc
pKa 8.70 ± 0.20Predicted (ChemicalBook)
LogP 0.73ChemSrc
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol, propylene glycol, and polyethylene glycol 200.[2][3]

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine include:

  • N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine groups.

  • C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4]

  • C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the CH₂ groups in the diazepine ring.[4]

  • C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching in the benzene ring.[4]

  • C-N Stretch: Bands in the 1000-1350 cm⁻¹ region. PubChem lists FTIR spectral data acquired using a KBr pellet technique.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.5 ppm.

    • Amine Protons (N-H): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • Methylene Protons (CH₂): Multiple signals corresponding to the three CH₂ groups in the diazepine ring, likely in the δ 2.5-4.0 ppm range.

  • ¹³C NMR:

    • Aromatic Carbons: Signals expected in the δ 110-150 ppm range.

    • Aliphatic Carbons (CH₂): Signals for the three methylene carbons expected in the δ 30-60 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and structure of the compound.

  • Molecular Ion Peak (M⁺): For 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, the molecular ion peak in an electron ionization (EI) spectrum would be expected at an m/z ratio of 148, corresponding to the molecular weight.

  • Fragmentation: Common fragmentation patterns for benzodiazepines involve the cleavage of the diazepine ring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of benzodiazepines in various matrices.[8][9][10]

Experimental Protocols

Synthesis Protocol: Reductive Cyclocondensation

A variety of methods exist for the synthesis of the 1,4-benzodiazepine core.[11][12] A plausible laboratory-scale synthesis for the parent compound, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, can be achieved via a one-pot, metal-catalyzed reaction involving 2-aminobenzyl alcohol and a 1,2-amino alcohol, where water is the only byproduct.[11]

Objective: To synthesize 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.

Materials:

  • 2-Aminobenzyl alcohol

  • Ethanolamine

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Toluene (or other suitable high-boiling solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reflux reaction

  • Silica gel for column chromatography

  • Eluents (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzyl alcohol (1.0 eq), ethanolamine (1.1 eq), and the ruthenium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis.

G cluster_setup Reaction Setup cluster_process Process cluster_output Output Reactants 2-Aminobenzyl Alcohol Ethanolamine Ru Catalyst Reflux Heat to Reflux (12-24h) Reactants->Reflux Solvent Toluene Solvent->Reflux Workup Solvent Removal (Rotovap) Reflux->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Analysis NMR, MS, IR Product->Analysis

Fig 1. A generalized workflow for the synthesis of the target compound.
Protocol: Melting Point Determination (USP Class Ia)

This protocol is adapted from the U.S. Pharmacopeia guidelines for melting point determination.[13]

Objective: To determine the melting range of the purified compound.

Apparatus:

  • Melting point apparatus (e.g., SRS OptiMelt, Büchi M-560)

  • Capillary tubes (0.8-1.2 mm internal diameter)

  • Certified melting point reference standards (for calibration)

Procedure:

  • Calibration: Calibrate the apparatus using at least three USP reference standards that melt near the expected melting point of the sample.

  • Sample Preparation: Finely powder a dry sample of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine. Charge a capillary tube with the powder to a packed height of 2.5-3.5 mm.

  • Measurement: Insert the capillary into the heating block of the apparatus. Set the starting temperature to approximately 5 °C below the expected melting point.

  • Heating: Set the temperature ramp rate to 1 ± 0.5 °C per minute.

  • Observation: Record the temperature at which the substance is observed to collapse or form a definitive liquid (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Protocol: Purity and Identity Confirmation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific analysis of benzodiazepines.[10]

Objective: To confirm the identity and assess the purity of the synthesized compound.

Instrumentation & Reagents:

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • High-purity sample of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.

  • High-purity solvents.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions in the mobile phase to create working solutions (e.g., 1 µg/mL).

  • Chromatographic Method:

    • Set a suitable column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a small volume (e.g., 5 µL) of the sample.

    • Run a gradient elution program to separate the analyte from any impurities (e.g., 5% B to 95% B over 10 minutes).

  • Mass Spectrometry Method:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan (MS1) to identify the protonated molecular ion [M+H]⁺ at m/z 149.

    • Perform a product ion scan (MS2) of the m/z 149 precursor ion to obtain a characteristic fragmentation pattern.

    • For quantitative analysis, develop a Selected Reaction Monitoring (SRM) method by selecting a specific precursor-to-product ion transition.

  • Data Analysis: Confirm the identity of the compound by matching the retention time and the mass spectrum (precursor and product ions) with a reference standard. Assess purity by integrating the peak area of the main compound relative to the total ion chromatogram area.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve Sample in Methanol Dilute with Mobile Phase Inject Inject Sample Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion [M+H]⁺ (m/z 149) Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Detect Detect Product Ions Fragment->Detect Confirm Confirm Identity (Retention Time, MS/MS Spectrum) Detect->Confirm Assess Assess Purity (Peak Area %) Detect->Assess

Fig 2. Analytical workflow for identity and purity confirmation by LC-MS/MS.

Biological Activity and Signaling Pathway

Mechanism of Action

The 1,4-benzodiazepine scaffold is the core of a class of drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[14][15] GABA is the primary inhibitory neurotransmitter in the central nervous system.[16]

The GABA-A receptor is a pentameric ligand-gated ion channel that is selectively permeable to chloride ions (Cl⁻).[14][16] Benzodiazepines bind to a specific site on the receptor, which is distinct from the GABA binding site.[17] This binding site is located at the interface between an α and a γ subunit of the receptor complex.[18]

Binding of a benzodiazepine molecule does not open the channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[15][19] This leads to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to fire an action potential, leading to widespread neuronal inhibition. This inhibitory effect is responsible for the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[20]

GABA-A Receptor Signaling Pathway

G cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Cytoplasm GABA_R GABA-A Receptor (α/β/γ subunits) Cl_ion Cl⁻ GABA_R->Cl_ion Increased Influx BZD_Site Benzodiazepine Binding Site (α/γ interface) BZD_Site->GABA_R GABA_Site GABA Binding Site (α/β interface) GABA_Site->GABA_R GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine BZD->BZD_Site Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition Causes

Fig 3. Signaling pathway of benzodiazepines at the GABA-A receptor.

References

Potential Biological Activities of Novel Benzodiazepine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines (BZDs) are a class of psychoactive drugs whose core chemical structure involves the fusion of a benzene ring and a diazepine ring.[1] First discovered in 1955, they have been widely used clinically for their anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] The classical mechanism of action for these compounds involves positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[2][3] Upon binding, benzodiazepines enhance the effect of GABA, leading to an influx of chloride ions that hyperpolarizes the neuron, resulting in its inhibition.[3]

Despite their efficacy, traditional benzodiazepines are associated with significant side effects, including tolerance, dependence, and cognitive impairment.[4] This has spurred research into novel benzodiazepine compounds with improved pharmacological profiles and new therapeutic applications beyond the CNS. Recent advancements have led to the development of derivatives with potent anticancer, antimicrobial, and other biological activities.[5][6][7] This guide provides a technical overview of these novel compounds, detailing their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

I. Novel Benzodiazepines with CNS Activities

Research continues to explore new benzodiazepine scaffolds to achieve greater receptor subtype selectivity, potentially separating desired therapeutic effects from unwanted side effects. For instance, α1-containing GABA-A receptors are known to mediate sedation, while α2 subunits are linked to anxiolysis.[2] Furthermore, some novel compounds achieve CNS effects through non-traditional mechanisms.

A. Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism for the CNS effects of most benzodiazepines is the potentiation of GABAergic inhibition. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[3][8] This binding event increases the frequency of the chloride channel opening, enhancing the inhibitory signal and producing the characteristic depressant effects on the CNS.[8]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx GABA_R->Cl_in Channel Opens GABA GABA GABA->GABA_R Binds BZD Novel Benzodiazepine BZD->GABA_R Positive Allosteric Modulator Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Classical Benzodiazepine Mechanism of Action at the GABA-A Receptor.
B. Featured Compounds and Quantitative Data

Several novel benzodiazepines, including "designer" benzodiazepines and newly synthesized molecules, have been evaluated for their CNS effects.[4][9]

Compound/ClassPrimary Biological ActivityQuantitative DataKey FindingsReference
VBZ102 Anxiolytic-likeEffective at 10.0 mg/kg (oral) in mice.Possesses a pronounced anxiolytic effect without memory impairment or compromising motor activity at lower doses. Sedative effects only seen at higher doses.[4][10]
Clonazolam Anxiolytic, SedativeReported to be >2x as potent as alprazolam.A triazolo-analog of clonazepam, it acts as a GABA receptor agonist. Onset of action is between 20-60 minutes.[8][9]
Flubromazolam Hypnotic, Sedative, AnxiolyticOnset: 20-45 min; Duration: 3-6 hours.A high-potency triazolo-analogue noted for heavy hypnosis and rapid tolerance development.[8][9]
2,3-Benzodiazepines Anxiolytic, AnticonvulsantN/AExert effects as noncompetitive AMPA receptor antagonists, a different mechanism from classical 1,4-benzodiazepines.[4][10]
E- and G-Series Antianxiety, Skeletal Muscle RelaxantN/ACompounds E10 and G7 showed the highest potency in mouse models. Docking studies confirm binding to the GABA-A receptor.[11]
C. Experimental Protocols

1. Antianxiety and Sedative Activity: Elevated Plus Maze (EPM) The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

  • Objective: To measure the anxiolytic effect of a compound by observing the animal's tendency to explore the open, more "dangerous" arms versus the enclosed, "safer" arms.

  • Methodology:

    • Animal Dosing: Mice or rats are administered the test compound (e.g., VBZ102 orally) or a vehicle control. A positive control group (e.g., diazepam) is also included.

    • Acclimatization: After a set period (e.g., 30-60 minutes), the animal is placed in the center of the maze, facing an open arm.

    • Observation: The animal is allowed to explore the maze for a fixed duration (typically 5 minutes). The session is recorded by an overhead camera.

    • Data Analysis: Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

  • Reference: This method is standard for evaluating CNS agents, as seen in studies on novel benzodiazepine series.[11]

2. Skeletal Muscle Relaxant Activity: Rotarod Test This test evaluates motor coordination and balance, which can be affected by muscle relaxants.

  • Objective: To assess the muscle relaxant properties of a compound by measuring the time an animal can remain on a rotating rod.

  • Methodology:

    • Training: Animals are trained to walk on the rotarod at a constant or accelerating speed.

    • Dosing: Trained animals are treated with the test compound, vehicle, or positive control.

    • Testing: At peak time of drug effect, animals are placed back on the rotarod, and the latency to fall is recorded.

    • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle group indicates motor impairment or muscle relaxation.

  • Reference: This protocol was used to evaluate the skeletal muscle relaxant activity of novel E- and G-series benzodiazepines.[11]

CNS_Screening_Workflow Workflow for CNS Activity Screening synthesis Compound Synthesis & Characterization binding In Vitro Receptor Binding Assays (e.g., GABA-A) synthesis->binding behavior In Vivo Behavioral Models binding->behavior epm Elevated Plus Maze (Anxiety) behavior->epm rotarod Rotarod Test (Muscle Relaxation) behavior->rotarod toxicity Toxicity & Side Effect Profiling (e.g., LD50) epm->toxicity rotarod->toxicity optimization Lead Optimization toxicity->optimization

Caption: A generalized workflow for the screening of novel CNS-active compounds.

II. Novel Benzodiazepines with Anticancer Activity

A significant and promising area of research is the discovery of benzodiazepine derivatives with potent anticancer properties.[7][12] These compounds often act through mechanisms entirely different from GABA-A modulation, primarily by targeting the cellular cytoskeleton or protein synthesis machinery.

A. Mechanism of Action: Tubulin Polymerization Inhibition

Several novel benzodiazepine derivatives exert their anticancer effects by acting as microtubule-targeting agents.[5] They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[12] This disruption of microtubule dynamics is catastrophic for rapidly dividing cancer cells.

The inhibition of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[5][12] Unable to complete mitosis, the cell ultimately undergoes programmed cell death, or apoptosis.

Anticancer_Mechanism BZD Novel Anticancer Benzodiazepine tubulin Tubulin Dimers BZD->tubulin Binds to Colchicine Site inhibit_poly Inhibition of Polymerization BZD->inhibit_poly tubulin->inhibit_poly microtubules Microtubule Formation tubulin->microtubules Normal Process inhibit_poly->microtubules Blocks spindle Mitotic Spindle Disruption inhibit_poly->spindle microtubules->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibitors leading to apoptosis.
B. Featured Compounds and Quantitative Data

The antiproliferative activity of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) values against a panel of human cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (nM)Key FindingsReference
9a Tubulin Polymerization InhibitorA549 (Lung)6Potent cytotoxicity against five cancer cell lines. Showed superior in vivo antitumor activity in a xenograft model compared to reference compounds.[5]
9a Tubulin Polymerization InhibitorHCT-116 (Colon)8-[5]
9a Tubulin Polymerization InhibitorMCF-7 (Breast)7-[5]
9a Tubulin Polymerization InhibitorHeLa (Cervical)15-[5]
52b Protein Synthesis InhibitorNCI-H522 (Lung)~240 (GI50)Identified from a library screen, this 1,4-benzodiazepine-2,5-dione induces cell cycle arrest and apoptosis. Significantly prevented tumor growth in a xenograft model.[13]
Midazolam (41) Proliferation InhibitorEpithelial & Mesenchymal Cancers5000 (5 µM)A classical BZD also found to inhibit cancer cell proliferation.[7]
C. Experimental Protocols

1. Antiproliferative Activity: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Objective: To determine the IC50 value of a novel compound against various cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

    • MTT Addition: MTT reagent is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured using a spectrophotometer (e.g., at 570 nm).

    • Data Analysis: Absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against compound concentration.

  • Reference: This is a standard initial screening method for anticancer compounds.[12]

2. Mechanism of Action: Tubulin Polymerization Assay This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

  • Objective: To confirm whether a compound's anticancer activity is due to the inhibition of tubulin polymerization.

  • Methodology:

    • Reaction Mixture: A reaction buffer containing purified tubulin, GTP (required for polymerization), and a fluorescent reporter is prepared.

    • Compound Addition: The test compound (e.g., compound 9a) or a control (e.g., colchicine as a positive inhibitor, DMSO as a negative control) is added to the mixture.

    • Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes polymerization.

    • Monitoring: The increase in fluorescence, which corresponds to the incorporation of the reporter into growing microtubules, is monitored over time using a fluorometer.

    • Data Analysis: The rate and extent of polymerization are compared between the treated and control samples. A reduction in the fluorescence signal indicates inhibition of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.

  • Reference: This assay was a key mechanistic study for identifying benzodiazepine derivatives as tubulin inhibitors.[5]

III. Other Potential Biological Activities

The structural versatility of the benzodiazepine scaffold has allowed for the development of derivatives with a range of other biological activities.

Compound/ClassBiological ActivityQuantitative DataKey FindingsReference
1,5-Benzodiazepine Derivatives (2a, 2b) Antifungal2b: MIC = 30 µg/mL (vs. C. neoformans)2a: MIC = 35 µg/mL (vs. C. neoformans)These compounds showed greater antifungal than antibacterial activity and exhibited relatively low cytotoxicity against mammalian cell lines.[6]
Meclonazepam AntiparasiticN/AProved to be an efficacious therapy for schistosomiasis, but its sedative side effects have prevented it from being marketed.[8][9]
1,4-Benzodiazepine-2,5-diones (5a-g) AnticholinesteraseN/AShowed potent, reversible anticholinesterase activity in vitro and in vivo, suggesting potential for treating conditions like Alzheimer's disease.[14]
Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
  • Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Methodology:

    • Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • Inoculation: Each well is inoculated with a standardized concentration of the target microorganism (e.g., C. neoformans or S. aureus). Positive (no drug) and negative (no microbes) controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Observation: The wells are visually inspected for turbidity (a sign of microbial growth).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Reference: This protocol was used to evaluate novel 1,5-benzodiazepine derivatives.[6]

Conclusion

The field of benzodiazepine research is undergoing a significant expansion, moving beyond its traditional role in neuroscience. Novel benzodiazepine compounds are emerging as promising therapeutic agents for a wide range of diseases, most notably cancer. By targeting fundamental cellular processes like microtubule dynamics and protein synthesis, these new derivatives offer potent biological activity through mechanisms distinct from their classical CNS effects. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies and robust preclinical evaluation, will be critical in translating these findings into next-generation therapeutics. The technical protocols and data presented in this guide offer a framework for professionals in the field to design and evaluate these promising new chemical entities.

References

A Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol: A Novel Benzodiazepine Derivative

A Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol: A Novel Benzodiazepine Derivative

InChIKey: JQYCOQDSDCFYKU-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a derivative of the benzodiazepine class of compounds. While specific research on this particular analog is limited, this document extrapolates from the extensive knowledge of the parent benzodiazepine scaffold to outline its likely pharmacological properties, potential synthesis, and a roadmap for its experimental characterization. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to the Benzodiazepine Scaffold

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[3] The first benzodiazepine, chlordiazepoxide (Librium), was discovered in 1955, followed by diazepam (Valium) in 1963.[3] They are widely prescribed for a variety of conditions including anxiety, insomnia, seizures, and muscle spasms.[2][3] Their therapeutic effects are primarily mediated by their action on the central nervous system (CNS).[1]

The compound of interest, 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, belongs to this class. The "tetrahydro" designation indicates a saturated diazepine ring, and the "-ol" suffix signifies a hydroxyl group at the 7th position of the benzo ring. This substitution may influence its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Putative Mechanism of Action and Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the mammalian CNS.[4] The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a chloride-selective pore.[5]

When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions to flow into the neuron.[6] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the alpha and gamma subunits.[5] This binding does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening.[7] The potentiation of GABA's inhibitory action leads to the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[3]

It is highly probable that 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol shares this mechanism of action. The specific affinity and efficacy at different GABA-A receptor subunit combinations would determine its precise pharmacological profile.

GABA_A_SignalingGlutamateGlutamateGADGlutamic AcidDecarboxylase (GAD)Glutamate->GADGABAGABAGAD->GABAVesicleSynaptic VesicleGABA->VesiclePackagedGABA_SiteGABABinding SiteVesicle->GABA_SiteRelease intoSynaptic CleftGABA_A_ReceptorGABA-A ReceptorChloride_ChannelCl- Channel(Closed)BZ_SiteBenzodiazepineBinding SiteChloride_Channel_OpenCl- Channel(Open)Chloride_Channel->Chloride_Channel_OpenGABA Binding(Enhanced by BZ)HyperpolarizationHyperpolarization(Inhibition)Chloride_Channel_Open->HyperpolarizationCl- InfluxBenzodiazepine2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-olBenzodiazepine->BZ_SiteBinds to

Figure 1. GABA-A Receptor Signaling Pathway.

Synthesis Strategies

A plausible synthetic route could involve the following key steps:

  • Starting Material: A suitably protected 2-aminobenzylamine or 2-aminobenzyl alcohol with a hydroxyl group at the para position (corresponding to the final 7-position).

  • Cyclization: Reaction with a protected 2-aminoethanol or a similar two-carbon unit to form the seven-membered diazepine ring. Metal-catalyzed reactions, such as those using ruthenium, have been shown to be effective for this type of cyclization.[8]

  • Deprotection: Removal of protecting groups from the hydroxyl and amine functionalities to yield the final product.

Alternative approaches could include palladium-catalyzed cyclization reactions.[10] The choice of synthetic route would depend on the availability of starting materials and the desired scale of production.

Proposed Experimental Protocols for Characterization

To fully characterize the pharmacological profile of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Tissue Preparation: Prepare cell membranes from a source rich in GABA-A receptors, such as the rat cerebral cortex or a cell line expressing specific GABA-A receptor subtypes.

    • Incubation: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.

    • Separation: Separate bound from unbound radioligand by rapid filtration.

    • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.1.2. Electrophysiology Assay

  • Objective: To assess the functional activity of the compound as a modulator of GABA-A receptor function.

  • Methodology:

    • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293 cells) expressing recombinant GABA-A receptors.

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents evoked by the application of GABA.

    • Compound Application: Apply a submaximal concentration of GABA in the absence and presence of varying concentrations of the test compound.

    • Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound and determine the EC₅₀ (concentration that produces 50% of the maximal effect) and the maximum potentiation.

In Vivo Assays

4.2.1. Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic-like effects of the compound in rodents.

  • Methodology:

    • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

    • Procedure: Administer the test compound or vehicle to the animals (e.g., mice or rats). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

    • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

    • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

4.2.2. Open Field Test

  • Objective: To assess locomotor activity and potential sedative effects.

  • Methodology:

    • Apparatus: A square arena with walls to prevent escape.

    • Procedure: Following compound administration, place the animal in the center of the open field and record its activity for a specified duration.

    • Data Collection: Use automated tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Data Analysis: A significant decrease in total distance traveled is indicative of sedation.

Experimental_Workflowcluster_synthesisSynthesis & Puritycluster_invitroIn Vitro Characterizationcluster_invivoIn Vivo EvaluationSynthesisChemical SynthesisPurificationPurification (HPLC)Synthesis->PurificationCharacterizationStructural Characterization(NMR, MS)Purification->CharacterizationBinding_AssayRadioligand Binding Assay(GABA-A Receptor)Characterization->Binding_AssayFunctional_AssayElectrophysiology(Patch Clamp)Binding_Assay->Functional_AssayPK_StudyPharmacokinetic Study(Animal Model)Functional_Assay->PK_StudyEPM_TestElevated Plus Maze(Anxiolytic Effect)PK_Study->EPM_TestOF_TestOpen Field Test(Sedative Effect)PK_Study->OF_TestData_AnalysisData Analysis &SAR StudiesEPM_Test->Data_AnalysisOF_Test->Data_Analysis

Figure 2. Experimental Workflow for Characterization.

Quantitative Data Presentation

As there is no published quantitative data for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, the following tables are presented as templates. For comparative purposes, data for Diazepam, a widely studied benzodiazepine, is included.

Table 1: In Vitro Binding and Functional Data

CompoundGABA-A Receptor Binding Affinity (Ki, nM)GABA Current Potentiation (EC₅₀, nM)Maximal Potentiation (%)
2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol Data to be determinedData to be determinedData to be determined
Diazepam1 - 1020 - 100>200

Table 2: In Vivo Behavioral Data

CompoundAnxiolytic Effect (MED, mg/kg)Sedative Effect (MED, mg/kg)
2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol Data to be determinedData to be determined
Diazepam1.0 - 2.55.0 - 10.0

MED: Minimum Effective Dose

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol is a novel benzodiazepine derivative with potential activity as a modulator of the GABA-A receptor. While specific experimental data is currently lacking, this guide provides a framework for its synthesis and comprehensive pharmacological evaluation. The proposed experimental workflow, from in vitro binding and functional assays to in vivo behavioral studies, will be crucial in elucidating its therapeutic potential and positioning it within the broader landscape of CNS-active compounds. Further research is warranted to determine the specific properties conferred by the 7-hydroxyl substitution.

Methodological & Application

Application Note: Solid-Phase Synthesis of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivatives

Application Note: Solid-Phase Synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and anti-HIV properties.[1] The solid-phase synthesis of these derivatives offers significant advantages for the rapid generation of diverse compound libraries, which is crucial for drug discovery and development. This application note provides a detailed protocol for the efficient solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives, a class of compounds with potential bioactivity.[2] The methodology described herein is designed for high-throughput synthesis, enabling the creation of a multitude of analogs for structure-activity relationship (SAR) studies.

Overall Workflow

The solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives involves a multi-step process starting from a resin-bound amino acid. The key steps include the coupling of a 2-aminobenzophenone derivative, intramolecular cyclization, and subsequent derivatization before cleavage from the solid support. The following diagram illustrates the general workflow.

workflowresinResin PreparationloadingAmino Acid Loadingresin->loadingdeprotection1Fmoc Deprotectionloading->deprotection1coupling2-Aminobenzophenone Derivative Couplingdeprotection1->couplingcyclizationIntramolecular Cyclization & Deprotectioncoupling->cyclizationderivatizationN-Alkylation/Acylationcyclization->derivatizationcleavageCleavage from Resinderivatization->cleavagepurificationPurification & Analysiscleavage->purification

Caption: General workflow for the solid-phase synthesis of benzodiazepines.

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives.

Materials and Reagents
  • Wang resin or other suitable solid support

  • Fmoc-protected amino acids

  • 2-Aminobenzophenone derivatives

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Alkylating or acylating agents

Protocol
  • Resin Swelling and Amino Acid Loading:

    • Swell the Wang resin in DMF for 1 hour.

    • Prepare a pre-activated solution of the first Fmoc-protected amino acid by dissolving it with DIC and HOBt in DMF.

    • Add the pre-activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin extensively with DMF and DCM to remove residual piperidine and by-products.

  • Coupling of 2-Aminobenzophenone Derivative:

    • Dissolve the desired 2-aminobenzophenone derivative in DMF.

    • Add the solution to the resin, followed by the addition of DIC and HOBt.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Intramolecular Cyclization and Deprotection:

    • Treat the resin-bound intermediate with a solution of TFA in DCM (e.g., 50% v/v) to effect intramolecular cyclization and concomitant deprotection of acid-labile protecting groups. The specific conditions (time and temperature) may need to be optimized depending on the substrate.

  • Derivatization (N-Alkylation/Acylation):

    • Suspend the resin in a suitable solvent such as DMF.

    • Add a base (e.g., diisopropylethylamine - DIEA) followed by the desired alkylating agent (e.g., alkyl halide) or acylating agent (e.g., acid chloride or anhydride).

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Wash the resin thoroughly to remove excess reagents.

  • Cleavage from Resin:

    • Treat the derivatized resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product using techniques such as preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Representative Chemical Scheme

The following diagram illustrates a representative reaction scheme for the synthesis of a 1,4-benzodiazepine-2,5-dione derivative on a solid support.[4]

reaction_schemecluster_resinSolid Supportcluster_solutionSolution PhaseResinWang ResinResin_AAResin-BoundAnthranilic AcidResin->Resin_AACouple Anthranilic AcidResin_AnilideResin-BoundAnilideResin_AA->Resin_AnilideCondense with Fmoc-Amino AcidFinal_Product1,4-Benzodiazepine-2,5-dioneResin_Anilide->Final_ProductTreat with Piperidine(Cleavage & Cyclization)Fmoc_AAN-Fmoc-Amino AcidFmoc_AA->Resin_AnilidePiperidine20% Piperidine/DMFPiperidine->Final_Product

Caption: Synthesis of 1,4-benzodiazepine-2,5-diones on solid support.

Data Presentation

The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione derivatives has been reported with varying yields and purities depending on the specific building blocks used.[4] A selection of results is summarized in the table below.

CompoundR1R2Yield (%)Purity (%)
4a HH7198
4b HMe6595
4c Hi-Pr6096
4d HPh5592
4p 7-BenzamidoH4298
4q 7-BenzamidoMe3895
4r 7-Benzamidoi-Pr3593

Table 1: Yields and purities of synthesized 1,4-benzodiazepine-2,5-dione derivatives. Data extracted from a novel synthetic protocol for 1,4-benzodiazepine-2,5-diones.[4]

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for the preparation of 2,3,4,5-tetrahydro-1H-benzo[e][2][3]diazepine derivatives. The versatility of this approach allows for the introduction of various substituents, facilitating the generation of diverse chemical libraries for biological screening. The provided workflow, protocols, and representative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Application Note: Quantitative Analysis of Benzodiazepines in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] However, their potential for misuse and abuse makes their accurate detection and quantification in biological samples crucial for clinical and forensic toxicology.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the determination of benzodiazepines and their metabolites in complex matrices like blood and urine.[3][4] This method offers high sensitivity and selectivity, although many benzodiazepines, being polar and thermally labile, often require derivatization to improve their chromatographic behavior.[5]

Principle

This protocol describes the determination of various benzodiazepines in biological samples (blood and urine) using GC-MS. The general workflow involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. For urine samples, an initial enzymatic hydrolysis step is required to cleave conjugated benzodiazepine metabolites.[6][7][8] Sample extraction is then performed using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target analytes from the matrix.[3][9] The extracted compounds are subsequently derivatized to increase their volatility and thermal stability for GC analysis.[7][8] The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and polarity and then identified and quantified based on their mass spectra.[10]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Blood/Urine) Hydrolysis Enzymatic Hydrolysis (Urine Samples) Sample->Hydrolysis if urine Extraction Extraction (LLE or SPE) Sample->Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Report Quantitative Report Data->Report

Caption: General workflow for benzodiazepine analysis by GC-MS.

Protocols

Sample Preparation

4.1.1. Enzymatic Hydrolysis (for Urine Samples) This step is necessary to deconjugate benzodiazepine metabolites.[9][11]

  • Pipette 1.0 mL of urine into a screw-cap culture tube.[9]

  • Add an appropriate volume of deuterated internal standard.[6][8]

  • Add 1.0 mL of 0.2 M sodium acetate buffer (pH 4.5).[11][12]

  • Add β-glucuronidase enzyme solution (e.g., from Helix pomatia).[9][11][12]

  • Vortex the mixture and incubate at an elevated temperature (e.g., 56°C) for 1 hour.[11][12]

  • Allow the sample to cool and then centrifuge. The supernatant is used for extraction.[11][12]

4.1.2. Liquid-Liquid Extraction (LLE) LLE is a common and effective method for extracting benzodiazepines from biological fluids.[12]

  • To 1 mL of sample (or hydrolyzed supernatant), add a buffer to adjust the pH to approximately 9.0 (e.g., using sodium carbonate/bicarbonate buffer).[3][4]

  • Add 5 mL of an appropriate organic solvent (e.g., chloroform or a mixture of diethyl ether and chloroform).[3][4][13]

  • Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction process for better recovery.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40-50°C.

4.1.3. Solid-Phase Extraction (SPE) SPE offers a cleaner extract compared to LLE.[6][12]

  • Fortify 1 mL of the biological specimen with the deuterated internal standard.[6][8]

  • Add 3 mL of 100 mM sodium acetate buffer (pH 4.5), vortex, and sonicate.[9]

  • Centrifuge the samples and decant the supernatant into the SPE column (a mixed-mode column is often used).[6][9]

  • Wash the column sequentially with 2 mL of pH 9.0 buffer and 2 mL of deionized water to remove interferences.[9]

  • Dry the column thoroughly under high-pressure nitrogen.[9]

  • Elute the analytes with 3 mL of an appropriate elution solvent, such as ethyl acetate:ammonium hydroxide (98:2).[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization

Derivatization is crucial for many benzodiazepines to improve their thermal stability and chromatographic properties.[14] Silylation is a common approach.[11]

  • To the dried extract, add 50 µL of ethyl acetate and 25-50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[9][11]

  • Cap the vial, vortex for 15-30 seconds.

  • Incubate the mixture at 70°C for 20-30 minutes.[9]

  • Cool the vial to room temperature before GC-MS analysis. Note that some benzodiazepines, like alprazolam, may be analyzed without derivatization.[7][8]

GC-MS Instrumentation and Parameters

The following tables provide typical instrument parameters for the analysis of benzodiazepines.

Table 1: Example GC-MS Operating Conditions

ParameterSettingReference
Gas Chromatograph
GC SystemGC-2010 PLUS (Shimadzu) or similar[1]
ColumnZebron ZB-5MSi (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
Carrier GasHelium at a constant linear velocity (e.g., 38 cm/s)[1]
Injection ModeSplitless (1 min)[1]
Injection Volume1-2 µL[1]
Inlet Temperature260-270°C[1][14]
Oven ProgramInitial 150°C (1 min), ramp 20°C/min to 200°C (1 min), ramp 10°C/min to 285°C (5 min), ramp 10°C/min to 310°C (4 min)[1]
Mass Spectrometer
MS SystemTQ8050 triple quadrupole (Shimadzu) or similar[1]
Ionization ModeElectron Ionization (EI) at 70 eV[14]
Ion Source Temp.230-250°C[1][14]
Transfer Line Temp.285°C[1]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][10]

Quantitative Data

The following tables summarize the quantitative performance of GC-MS methods for benzodiazepine analysis from various studies.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Whole Blood

AnalyteLOD (ng/mL)LOQ (ng/mL)Reference
Diazepam0.02 - 5050[1][10]
Nordiazepam5 - 5050[10]
Oxazepam5 - 5050[10]
Temazepam5 - 5050[10]
Lorazepam5 - 5050[10]
Clonazepam5 - 5050[10]
Alprazolam5 - 5050[10]
Midazolam5 - 5050[10]
Flunitrazepam0.52 - 58.47 (in plasma)-[4]

Table 3: Method Validation Parameters in Whole Blood

ParameterValueAnalytesReference
Linearity Range50 - 1000 ng/mL9 common benzodiazepines[10]
Correlation Coefficient (r²)> 0.9909 common benzodiazepines[10]
Intra-day Precision (CV%)0.1 - 12.7 %10 benzodiazepines[1]
Inter-day Precision (CV%)1.9 - 14.9 %10 benzodiazepines[1]
Intra-day Accuracy83.7 - 117.6 %10 benzodiazepines[1]
Inter-day Accuracy91.8 - 118.6 %10 benzodiazepines[1]
Recovery> 74%23 common benzodiazepines[3][4]

Conclusion

The described GC-MS protocols provide a reliable and sensitive framework for the quantitative determination of a wide range of benzodiazepines in biological samples. Proper sample preparation, including hydrolysis for urine and derivatization for enhanced chromatographic performance, is critical for achieving accurate results. The method's performance, characterized by low limits of detection and good linearity and precision, makes it highly suitable for applications in both clinical diagnostics and forensic toxicology.[1][10]

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Tetrahydrobenzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. For the structural elucidation of novel compounds like tetrahydrobenzodiazepines, a class of psychoactive molecules with significant therapeutic potential, NMR provides unparalleled insights into their complex three-dimensional structures. This document offers detailed application notes and standardized protocols for employing a suite of NMR experiments to unambiguously determine the chemical structure of tetrahydrobenzodiazepine derivatives. The combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.

Core NMR Experiments for Structural Elucidation

A standard dataset for the complete structural elucidation of tetrahydrobenzodiazepines typically includes ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.[1] For more complex stereochemical assignments, NOESY experiments can be employed to determine through-space proton-proton interactions.[1][2]

  • ¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their chemical environments.

  • COSY (Correlation Spectroscopy): A homonuclear 2D experiment that shows correlations between J-coupled protons, typically those on adjacent carbon atoms.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates directly bonded ¹H and ¹³C nuclei.[3][4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[3][5][6]

Data Presentation: NMR Data for a Representative Tetrahydrobenzodiazepine

The following tables summarize hypothetical but representative ¹H and ¹³C NMR data for a generic tetrahydrobenzodiazepine structure. Actual chemical shifts will vary depending on the specific substitution pattern.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2a3.25dd12.5, 5.01H
H-2b3.50dd12.5, 2.51H
H-4a4.50d15.01H
H-4b4.75d15.01H
H-67.50d8.01H
H-77.20t7.51H
H-87.40t7.51H
H-97.00d8.01H
NH5.10br s-1H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-245.0
C-455.0
C-5a140.0
C-6122.0
C-7128.0
C-8125.0
C-9120.0
C-9a135.0
C=O170.0

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for tetrahydrobenzodiazepines. Spectrometer-specific parameters may need to be adjusted.

3.1 Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. For 2D experiments on less sensitive instruments, a higher concentration (up to 25-30 mg/mL) may be necessary.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference.[7]

3.2 ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

3.3 ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Calibrate the chemical shift scale.

3.4 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • General Considerations: 2D NMR experiments are crucial for establishing connectivity within the molecule and are routinely acquired for structural elucidation.[8][9][10][11]

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically on adjacent carbons).

    • Key Parameters: Standard COSY pulse sequence (e.g., cosygpqf).

    • Data Points: 1024-2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.[5]

    • Key Parameters: Standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.[5]

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and identifying quaternary carbons.[5][6]

    • Key Parameters: Standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of 7-10 Hz to observe ²JCH and ³JCH correlations.[2]

    • Data Points: 2048 in F2 and 512 in F1.

    • Number of Scans: 8-32 per increment.

Visualization of Workflows and Relationships

Diagram 1: General Workflow for Structural Elucidation

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination A 1. Sample Preparation B 2. 1D NMR (1H, 13C) A->B C 3. 2D NMR (COSY, HSQC, HMBC) B->C D 4. Assign Proton Spin Systems (COSY) C->D E 5. Assign C-H Pairs (HSQC) D->E F 6. Connect Fragments (HMBC) E->F G 7. Propose Structure F->G H 8. Verify with All Data G->H

Caption: Workflow for NMR-based structural elucidation.

Diagram 2: Key NMR Correlations in a Tetrahydrobenzodiazepine Core

G cluster_0 NMR Correlations A H-2a, H-2b B C-2 A->B HSQC D C-4 A->D HMBC C H-4a, H-4b C->B HMBC C->D HSQC E H-6 F C-6 E->F HSQC G C-5a E->G HMBC H C=O E->H HMBC

Caption: Key 2D NMR correlations for structure assembly.

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of tetrahydrobenzodiazepines. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the chemical structure, connectivity, and stereochemistry of these important pharmaceutical compounds. The integration of COSY, HSQC, and HMBC data is particularly powerful for assembling the molecular framework and assigning all proton and carbon resonances.

References

High-Throughput Screening Assays for Benzodiazepine-Like Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel benzodiazepine-like compounds that modulate the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction

The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its crucial role in regulating neuronal excitability makes it a major therapeutic target for conditions such as anxiety, epilepsy, and insomnia. Benzodiazepines are a class of positive allosteric modulators (PAMs) that bind to a specific site on the GABA-A receptor, enhancing the effect of GABA and producing sedative, anxiolytic, and anticonvulsant effects.[1][2][3] The discovery of novel benzodiazepine-like compounds with improved subtype selectivity and pharmacokinetic profiles is a key objective in modern drug development. High-throughput screening assays are essential for rapidly evaluating large compound libraries to identify promising lead candidates.

This document details three primary HTS methodologies: a radioligand binding assay for assessing compound affinity, a fluorescence polarization immunoassay as a non-radioactive binding alternative, and a cell-based functional assay using a Fluorescent Imaging Plate Reader (FLIPR) to measure compound efficacy.

GABA-A Receptor Signaling Pathway

Benzodiazepine-like compounds act as positive allosteric modulators of the GABA-A receptor. The binding of GABA to its orthosteric site on the receptor triggers the opening of a chloride (Cl-) channel, leading to an influx of Cl- ions.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. Benzodiazepines and other PAMs bind to an allosteric site, distinct from the GABA binding site, and potentiate the GABA-induced chloride flux.[4]

GABAA_Signaling cluster_membrane Cell Membrane GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_in Cl- Influx GABAA_Receptor->Cl_in Channel Opening GABA GABA GABA->GABAA_Receptor Binds to orthosteric site BZ Benzodiazepine-like Compound (PAM) BZ->GABAA_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Radioligand_Workflow prep Prepare Receptor Membranes (e.g., from rat cortex) incubate Incubate: Membranes + [3H]Flumazenil + Test Compound prep->incubate separate Separate Bound/Free Ligand (Filtration or Centrifugation) incubate->separate quantify Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki values) quantify->analyze FLIPR_Workflow plate_cells Plate HEK293 Cells (expressing GABA-A receptors) load_dye Load Cells with Membrane Potential Dye plate_cells->load_dye place_in_flipr Place Plate in FLIPR Instrument load_dye->place_in_flipr read_baseline Measure Baseline Fluorescence place_in_flipr->read_baseline add_compounds Add Test Compound followed by GABA (agonist) read_baseline->add_compounds read_kinetics Measure Kinetic Fluorescence Response add_compounds->read_kinetics analyze Data Analysis (Calculate EC50 values) read_kinetics->analyze

References

Application Notes and Protocols for the In Vitro Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not currently provide specific in vitro pharmacological data for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol. The following application notes and protocols are presented as a generalized framework for the initial in vitro characterization of a novel compound within this chemical class, based on standard methodologies for similar central nervous system (CNS) active agents.

Introduction

The 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol scaffold represents a novel chemical entity with potential for CNS activity, given its structural similarity to other pharmacologically active benzodiazepine and diazepine derivatives. A thorough in vitro pharmacological profiling is the critical first step in elucidating its mechanism of action, target engagement, and potential therapeutic utility. This document outlines a comprehensive workflow and detailed protocols for the initial in vitro characterization of this compound, focusing on receptor binding affinity, functional activity, and metabolic stability.

Proposed In Vitro Pharmacological Profiling Workflow

A tiered approach is recommended for the efficient in vitro pharmacological profiling of a novel compound such as 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol. The workflow begins with broad primary screening to identify potential targets, followed by more detailed secondary and functional assays to confirm and characterize the activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Functional Characterization cluster_3 ADME Profiling Primary_Screening Broad Receptor Binding Panel (e.g., 40+ CNS targets) Affinity_Determination Kd/Ki Determination for Primary Hits Primary_Screening->Affinity_Determination Identified Hits Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Affinity_Determination->Functional_Assays Confirmed Binders Metabolic_Stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) Affinity_Determination->Metabolic_Stability Mode_of_Action Determine Agonist, Antagonist, or Allosteric Modulator Activity Functional_Assays->Mode_of_Action Functional Activity

Figure 1: General workflow for in vitro pharmacological profiling.

Data Presentation

Quantitative data from the proposed assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables serve as templates for data presentation.

Table 1: Receptor Binding Affinity Profile

TargetRadioligandKi (nM)Hill Slope
GABAA Receptor[3H]-Flunitrazepam
5-HT1A Receptor[3H]-8-OH-DPAT
5-HT2A Receptor[3H]-Ketanserin
D1 Receptor[3H]-SCH23390
D2 Receptor[3H]-Spiperone
α1-Adrenergic Receptor[3H]-Prazosin
α2-Adrenergic Receptor[3H]-Rauwolscine
...additional targets...

Table 2: Functional Activity Profile

TargetAssay TypeMode of ActionEC50/IC50 (nM)Emax (%)
GABAA ReceptorElectrophysiologyPositive Allosteric Modulator
5-HT1A ReceptorcAMP AssayAgonist/Antagonist
5-HT2A ReceptorCalcium Flux AssayAgonist/Antagonist
...additional targets......

Table 3: In Vitro Metabolic Stability

SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
Rat Liver Microsomes
Human Hepatocytes
Rat Hepatocytes

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the pharmacological profiling of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol.

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific receptor, using the GABAA receptor as an example.

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABAA receptor.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

  • Radioligand: [3H]-Flunitrazepam (a high-affinity benzodiazepine site ligand)

  • Non-specific Ligand: Diazepam (10 µM)

  • Membrane Preparation: Rat or human cortical membranes expressing GABAA receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Harvester

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in the binding buffer. The concentration range should be broad enough to generate a full inhibition curve (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific ligand (Diazepam), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Gi/s-Coupled Receptors

This protocol is designed to determine if the test compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity (e.g., 5-HT1A, a Gi-coupled receptor).

Objective: To assess the functional activity of the test compound at the 5-HT1A receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

  • Reference Agonist: 8-OH-DPAT

  • Reference Antagonist: WAY-100635

  • cAMP Stimulant: Forskolin

  • Assay Buffer: HBSS or serum-free medium

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits

  • 384-well white opaque microplates

  • Plate reader compatible with the chosen detection technology

Protocol:

  • Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for another 15-30 minutes.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound and the reference antagonist.

    • Pre-incubate the cells with the test compound or reference antagonist for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (typically EC80) to all wells (except for the basal control).

    • Add a fixed concentration of forskolin and incubate.

    • Lyse the cells and measure cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 and Emax. A decrease in forskolin-stimulated cAMP indicates Gi coupling.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_0 Gi-Coupled Receptor Signaling Agonist Agonist (e.g., 5-HT) Receptor 5-HT1A Receptor Agonist->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 2: Simplified Gi-coupled receptor signaling pathway.
Functional Assay: Calcium Flux for Gq-Coupled Receptors

This protocol is suitable for assessing the functional activity of the test compound at GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium (e.g., 5-HT2A receptor).

Objective: To measure changes in intracellular calcium concentration upon treatment with the test compound to determine its functional activity at the 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

  • Reference Agonist: Serotonin or a selective agonist like DOI.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Probenecid: (Optional, to prevent dye extrusion).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the cells into the microplate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Agonist Mode: Add serial dilutions of the test compound or reference agonist to the wells and immediately begin measuring fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a fixed concentration (EC80) of the reference agonist and measuring the fluorescence response.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is plotted against the log concentration of the compound.

    • For agonists, determine the EC50 and Emax.

    • For antagonists, determine the IC50.

In Vitro Metabolic Stability Assay

This protocol provides a method to assess the susceptibility of the test compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of the test compound in human and rat liver microsomes.

Materials:

  • Test Compound: 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

  • Liver Microsomes: Pooled human and rat liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Positive Control Compounds: (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Acetonitrile with an internal standard.

  • LC-MS/MS system.

Protocol:

  • Incubation Setup:

    • Pre-warm the incubation buffer, microsomes, and test compound to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and test compound (at a final concentration of e.g., 1 µM).

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

By following these protocols, researchers can generate a comprehensive in vitro pharmacological profile for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, providing a solid foundation for further drug development efforts.

Application Notes and Protocols for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the N-acylation of 2-oxazolidinone chiral auxiliaries, a cornerstone reaction in asymmetric synthesis. The methodologies outlined are essential for constructing chiral building blocks used in the development of pharmaceutical agents and other complex organic molecules.

Introduction

N-acylated 2-oxazolidinones, famously known as Evans' chiral auxiliaries, are powerful tools for stereoselective carbon-carbon bond formation.[1][2][3] The initial N-acylation step is critical as it appends the substrate to the chiral scaffold, setting the stage for subsequent diastereoselective transformations such as alkylations, aldol reactions, and Diels-Alder reactions.[3][4] The choice of acylation protocol depends on the nature of the acylating agent, the stability of the substrates, and the desired scale of the reaction. This guide details several common and effective methods for this transformation.

Comparative Overview of N-Acylation Protocols

The selection of an appropriate N-acylation method is crucial for achieving high yields and preserving the stereochemical integrity of the chiral auxiliary. Below is a summary of common protocols with their respective advantages and disadvantages.

ProtocolAcylating AgentBaseCatalyst/AdditiveTypical ConditionsAdvantagesDisadvantages
Standard (Evans) Acyl Chloride or Anhydriden-BuLiNone-78 °C to rt, THFHigh yields, well-establishedRequires strong base, cryogenic temperatures, and pre-formation of acyl chloride/anhydride.[3][4][5]
DMAP Catalyzed Acyl AnhydrideDMAP (catalytic)Nonert to reflux, THF or TolueneMild conditions, avoids strong bases.[5][6]Can be slower, may require heating.
Acid Fluoride Acyl FluorideEt3N or iPr2NEtNone0 °C to rt, CH2Cl2Mild, high yields, avoids strong bases.[7]Requires preparation of acyl fluorides.
One-Pot (Carboxylic Acid) Carboxylic AcidEt3NPivaloyl ChlorideNot specifiedOne-pot procedure, avoids isolation of activated acyl species.[8]Stoichiometric activating agent required.
Lewis Acid Catalyzed Acyl AnhydrideNoneZnCl2 (catalytic)Solvent-freeMild, catalytic, solvent-free conditions.[9]Limited to anhydrides.
DMAPO/Boc2O System Carboxylic AcidDMAPO (catalytic)Boc2OMild conditionsOne-pot, high yields, operationally simple.[10]Requires specific catalyst and anhydride.
Aerobic Oxidative NHC Catalysis AldehydeDBUNHC catalyst, ETMsrt, airUses readily available aldehydes, environmentally friendly.[3][11]Requires specialized catalyst system.

Experimental Protocols

Protocol 1: Standard N-Acylation using n-Butyllithium and Acyl Chloride

This classic protocol is widely applicable but requires anhydrous conditions and low temperatures.

Materials:

  • 2-Oxazolidinone chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the 2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed N-Acylation with Anhydride

This method offers a milder alternative to the strong base protocol.[5][6]

Materials:

  • 2-Oxazolidinone chiral auxiliary

  • Acyl anhydride (e.g., propionic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., THF or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for extraction and chromatography

Procedure:

  • To a solution of the 2-oxazolidinone (1.0 eq) in anhydrous THF, add the acyl anhydride (1.2 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature overnight or at reflux for a shorter duration (e.g., 30 minutes in toluene), monitoring by TLC.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 to remove excess anhydride and acid byproduct.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: One-Pot N-Acylation with Carboxylic Acids

This convenient method avoids the pre-formation of reactive acylating agents.[8]

Materials:

  • 2-Oxazolidinone chiral auxiliary

  • Carboxylic acid

  • Triethylamine (Et3N)

  • Pivaloyl chloride

  • Anhydrous solvent (e.g., CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for extraction and chromatography

Procedure:

  • To a mixture of the 2-oxazolidinone chiral auxiliary (1.0 eq) and the carboxylic acid (1.14 eq) in an appropriate solvent, add triethylamine (2.5 eq).[8]

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution, and purify the crude product by silica gel chromatography.[8]

Visualizing the Workflow and Reaction

The following diagrams illustrate the general N-acylation reaction and a typical experimental workflow.

N_Acylation_Reaction Oxazolidinone 2-Oxazolidinone Chiral Auxiliary NAcylatedProduct N-Acylated Oxazolidinone Oxazolidinone->NAcylatedProduct AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->NAcylatedProduct Base Base Base->NAcylatedProduct

Caption: General scheme for the N-acylation of a 2-oxazolidinone.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Oxazolidinone and Solvent InertAtmo Establish Inert Atmosphere Reagents->InertAtmo Cooling Cool to Reaction Temperature InertAtmo->Cooling AddBase Add Base Cooling->AddBase AddAcylatingAgent Add Acylating Agent AddBase->AddAcylatingAgent Stir Stir and Monitor (TLC) AddAcylatingAgent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for N-acylation.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Acyl chlorides and anhydrides can be corrosive and lachrymatory. Handle them in a well-ventilated fume hood.[5]

  • Cryogenic temperatures (-78 °C) require the use of appropriate personal protective equipment, including cryogenic gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols and considering the comparative data, researchers can effectively perform the N-acylation of 2-oxazolidinone chiral auxiliaries, a crucial step in the asymmetric synthesis of complex molecules.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,4-benzodiazepines, a crucial scaffold in medicinal chemistry, via modern palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over classical synthetic routes, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Introduction

1,4-Benzodiazepines are a class of heterocyclic compounds that form the core structure of many therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, muscle relaxant, and hypnotic effects. The development of efficient and versatile synthetic methodologies to access structurally diverse 1,4-benzodiazepine derivatives is of paramount importance for drug discovery and development. Palladium-catalyzed reactions have emerged as powerful tools for the construction of the seven-membered diazepine ring system.[1][2] This document outlines detailed protocols for three distinct and effective palladium-catalyzed approaches: Intramolecular Buchwald-Hartwig Amination, Palladium-Catalyzed Carboamination, and Palladium-Catalyzed Cyclization of 2-Aminobenzylamines with Propargylic Carbonates.

Intramolecular Buchwald-Hartwig Amination for the Synthesis of Dibenzo[b,e][3][4]diazepinones

The intramolecular Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely applied in the synthesis of nitrogen-containing heterocycles.[3] This protocol describes the synthesis of dibenzo[b,e][4][5]diazepinones from readily available o-bromoaldimines and o-bromoanilines.[1]

Experimental Protocol

General Procedure for the Synthesis of Dibenzo[b,e][4][5]diazepinones: [1]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the substituted o-bromoaldimine (1.0 equiv.), substituted o-bromoaniline (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%), SPhos (5 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the Schlenk tube to achieve a concentration of 0.05 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenzo[b,e][4][5]diazepinone.

Data Presentation
EntryAldimine Substituent (R¹)Aniline Substituent (R²)ProductYield (%)
1HHDibenzo[b,e][4][5]diazepinone64
24-OMeH2-Methoxy-dibenzo[b,e][4][5]diazepinone75
34-FH2-Fluoro-dibenzo[b,e][4][5]diazepinone55
4H4-CN8-Cyano-dibenzo[b,e][4][5]diazepinone40
5H4-NO₂8-Nitro-dibenzo[b,e][4][5]diazepinone35

Table 1: Synthesis of Substituted Dibenzo[b,e][4][5]diazepinones via Intramolecular Buchwald-Hartwig Amination.[1]

Signaling Pathway

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Deamidation Deprotonation AmineCoord->Deamidation Base RedElim Reductive Elimination Complex Deamidation->RedElim - [Base-H]+ BaseH [Base-H]+ Deamidation->BaseH RedElim->Pd0 Product Product 1,4-Benzodiazepine RedElim->Product ArylHalide Aryl Halide ArylHalide->OxAdd Amine Amine Amine->AmineCoord Base Base Base->Deamidation

Buchwald-Hartwig Amination Catalytic Cycle.

Palladium-Catalyzed Carboamination for the Synthesis of Saturated 1,4-Benzodiazepines

This method provides an efficient route to saturated 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones through a palladium-catalyzed carboamination reaction of N-allyl-2-aminobenzylamine derivatives with aryl bromides.[5] This transformation constructs a C-C and a C-N bond in a single step.

Experimental Protocol

General Procedure for the Synthesis of Saturated 1,4-Benzodiazepines: [5]

  • Reaction Setup: In a glovebox, combine the N-allyl-2-aminobenzylamine derivative (1.0 equiv.), aryl bromide (2.0 equiv.), sodium tert-butoxide (NaOtBu, 2.0 equiv.), PdCl₂(MeCN)₂ (2 mol%), and PPh₂Cy (4 mol%) in a vial.

  • Solvent Addition: Add xylenes to the vial to achieve a concentration of 0.2 M with respect to the starting amine.

  • Reaction Conditions: Seal the vial with a cap containing a PTFE septum and remove it from the glovebox. Heat the reaction mixture to 135 °C with stirring for 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired saturated 1,4-benzodiazepine.

Data Presentation
EntryN-Substituent (R¹)Aryl Bromide (Ar)ProductYield (%)dr (cis:trans)
1Ph4-tert-butylphenyl1-Phenyl-4-(4-tert-butylphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine85>20:1
2Ph4-methoxyphenyl1-Phenyl-4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine78>20:1
3Ph4-chlorophenyl1-Phenyl-4-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine75>20:1
4Bn4-tert-butylphenyl1-Benzyl-4-(4-tert-butylphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine81>20:1
5Me4-tert-butylphenyl1-Methyl-4-(4-tert-butylphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine60>20:1

Table 2: Synthesis of Saturated 1,4-Benzodiazepines via Palladium-Catalyzed Carboamination.[5]

Experimental Workflow

Carboamination_Workflow Start Start Setup Combine Reactants: - N-allyl-2-aminobenzylamine - Aryl Bromide - NaOtBu - PdCl₂(MeCN)₂ - PPh₂Cy Start->Setup Solvent Add Xylenes Setup->Solvent Reaction Heat at 135 °C (18-24 h) Solvent->Reaction Workup Dilute with Et₂O Filter through Silica Reaction->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification Product Saturated 1,4-Benzodiazepine Purification->Product End End Product->End

Experimental Workflow for Carboamination.

Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates

This protocol describes a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to afford substituted 1,4-benzodiazepines. The reaction proceeds through the formation of a π-allylpalladium intermediate followed by intramolecular nucleophilic attack.[4][6]

Experimental Protocol

General Procedure for the Synthesis of Substituted 1,4-Benzodiazepines: [6]

  • Reaction Setup: To a stirred solution of the propargylic carbonate (1.3 equiv.) in dioxane (0.2 M) in a reaction vessel, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv.) and Pd(PPh₃)₄ (10 mol%) at 25 °C.

  • Reaction Conditions: Stir the reaction mixture at 25 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 3 hours), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to give the desired 1,4-benzodiazepine product.

Data Presentation
EntryPropargylic Carbonate (Ar)Product (Z/E isomer)Yield (%)
1Phenyl(Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine74
(E)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine25
24-Fluorophenyl(Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine71
(E)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine28
34-(Trifluoromethyl)phenyl(Z)-2-(4-(Trifluoromethyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine61
(E)-2-(4-(Trifluoromethyl)benzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine38
44-Methoxyphenyl(Z)-2-(4-Methoxybenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine80
(E)-2-(4-Methoxybenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine19

Table 3: Synthesis of Substituted 1,4-Benzodiazepines via Palladium-Catalyzed Cyclization with Propargylic Carbonates.[4][6]

Reaction Mechanism

Propargylic_Carbonate_Cyclization Pd0 Pd(0)L_n PiAllylPd π-Allylpalladium Intermediate Pd0->PiAllylPd Propargyl Propargylic Carbonate Propargyl->PiAllylPd Cyclization Intramolecular Nucleophilic Attack PiAllylPd->Cyclization Amine 2-Aminobenzylamine Derivative Amine->Cyclization Product 1,4-Benzodiazepine Cyclization->Product Pd_catalyst_regen Pd(0)L_n Cyclization->Pd_catalyst_regen Regeneration

Mechanism of Cyclization with Propargylic Carbonates.

Conclusion

The palladium-catalyzed methodologies presented herein offer efficient and versatile strategies for the synthesis of a diverse range of substituted 1,4-benzodiazepines. The detailed protocols and accompanying data provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space for the discovery of new therapeutic agents. The choice of a specific method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for the Quantification of Benzodiazepines in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of benzodiazepines in pharmaceutical formulations. The methodologies outlined are based on established analytical techniques and are intended to serve as a comprehensive resource for quality control, formulation development, and research applications.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Accurate and reliable quantification of these compounds in pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for this purpose.

Analytical Methods Overview

Several analytical techniques are employed for the quantification of benzodiazepines.[1][2][3] The most common and robust methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of benzodiazepines in pharmaceuticals due to its versatility, high resolution, and suitability for thermally labile compounds.[4][5] It is often coupled with UV-Vis or Diode Array Detection (DAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique known for its high sensitivity and specificity, making it a reference method for benzodiazepine analysis.[1] However, it may require derivatization for some benzodiazepines to improve their volatility and thermal stability.[6]

  • Capillary Electrophoresis (CE): CE offers rapid analysis times and high separation efficiency, making it an attractive alternative for the analysis of benzodiazepines.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of various benzodiazepines using different analytical methods. This data is compiled from various validated methods and serves as a reference for method selection and development.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
BenzodiazepineColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
AlprazolamODS C18 (200 x 4.6 mm, 5 µm)Acetonitrile:Phosphate Buffer (pH 6.0) (55:45 v/v)0.502540.1 - 100--[9]
DiazepamLichrospher RP 18 (5 µm)Methanol:Acetonitrile:Potassium Phosphate Buffer (pH 2.5) (10:27:63 v/v/v)1.0254-0.0020.006[4]
NitrazepamLichrospher RP 18 (5 µm)Methanol:Acetonitrile:Potassium Phosphate Buffer (pH 2.5) (10:27:63 v/v/v)1.0254-0.0080.026[4]
ClonazepamC18Acetonitrile:Methanol:Dipotassium Hydrogen Phosphate (10 nmol/L, pH 3.7) (30:2:100 by vol)1.5240-0.005 nmol/L-[10]
LorazepamC18--240-0.033-0.167 ng/µL-[5]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
BenzodiazepineColumnCarrier GasTemperature ProgramIonization ModeLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
10 BenzodiazepinesZebron ZB-5MSi (30 m x 0.25 mm, 0.25 µm)Helium150°C (1 min) -> 20°C/min to 200°C (1 min) -> 10°C/min to 285°C (5 min) -> 10°C/min to 310°C (4 min)EI1 or 2 - 1000.02 - 0.531 or 2[11]
Chlordiazepoxide-----0.15[12]
Diazepam---EI---[13]
Table 3: Capillary Electrophoresis (CE) Data
BenzodiazepineCapillaryBufferVoltage (kV)DetectionLinearity (mg/L)LOD (mg/L)Reference
10 BenzodiazepinesSilica (50 cm effective length, 75 µm i.d.)20 mM SDS, 2% Dextran Sulfate in Boric Acid (pH 9.2)---0.2 µg/mL[7][14]
6 Benzodiazepines-5 mM Phosphate-Borate (pH 8.5) containing 50 mM SDS and 15% Methanol-200 nmup to 10.025[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Alprazolam Tablets

This protocol is adapted from a validated method for the quantification of alprazolam in tablets.[9]

4.1.1. Materials and Reagents

  • Alprazolam reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm membrane filters

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • ODS C18 column (200 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4.1.3. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Phosphate Buffer 55:45 v/v):

    • Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 6.0 with orthophosphoric acid.

    • Mix 550 mL of acetonitrile with 450 mL of the phosphate buffer.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution (e.g., 200 µg/mL):

    • Accurately weigh about 20 mg of alprazolam reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 2 mg of alprazolam and transfer to a 10 mL volumetric flask.

    • Add about 5 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

4.1.4. Chromatographic Conditions

  • Column: ODS C18 (200 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer pH 6.0 (55:45, v/v)

  • Flow Rate: 0.50 mL/min

  • Injection Volume: 50 µL

  • Detection: UV at 254 nm

  • Column Temperature: Ambient

4.1.5. Analysis

  • Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).

  • Inject the sample solution.

  • Identify the alprazolam peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of alprazolam in the sample by comparing the peak area of the sample with the peak area of the standard.

4.1.6. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->SampleInjection Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow for benzodiazepine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of benzodiazepines in pharmaceutical preparations.

4.2.1. Materials and Reagents

  • Benzodiazepine reference standards

  • Organic solvents (e.g., methanol, ethyl acetate) (GC grade)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)

4.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., Zebron ZB-5MSi)

  • Data acquisition and processing software

4.2.3. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of each benzodiazepine and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired calibration range. Each working standard should contain the internal standard at a constant concentration.

  • Sample Solution:

    • Grind tablets into a fine powder.

    • Accurately weigh a portion of the powder and dissolve it in a known volume of solvent.

    • Sonicate and vortex to ensure complete dissolution.

    • Centrifuge to pelletize any insoluble excipients.

    • Transfer a known volume of the supernatant to a new vial and add the internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • If derivatization is required, add the derivatizing agent and heat as necessary.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

4.2.4. GC-MS Conditions

  • Column: Zebron ZB-5MSi (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program: 150°C (hold 1 min), ramp at 20°C/min to 200°C (hold 1 min), ramp at 10°C/min to 285°C (hold 5 min), ramp at 10°C/min to 310°C (hold 4 min).[11]

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

4.2.5. Analysis

  • Inject a blank solvent to ensure no system contamination.

  • Inject the series of working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the benzodiazepine peaks based on their retention times and mass spectra.

  • Quantify the analytes using the calibration curve based on the peak area ratios of the analyte to the internal standard.

4.2.6. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing StandardPrep Standard Preparation GC_Separation GC Separation StandardPrep->GC_Separation SampleExtraction Sample Extraction & Derivatization SampleExtraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection PeakIdentification Peak Identification (RT & Mass Spectra) MS_Detection->PeakIdentification Quantification Quantification (Calibration Curve) PeakIdentification->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for benzodiazepine quantification.

Capillary Electrophoresis (CE) Protocol

This protocol provides a general procedure for the analysis of benzodiazepines using CE.

4.3.1. Materials and Reagents

  • Benzodiazepine reference standards

  • Boric acid

  • Sodium dodecyl sulfate (SDS)

  • Dextran sulfate

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Water (deionized)

4.3.2. Instrumentation

  • Capillary electrophoresis system with a UV detector

  • Uncoated fused-silica capillary

  • Data acquisition and processing software

4.3.3. Preparation of Solutions

  • Running Buffer: Prepare a buffer solution containing, for example, 20 mM SDS and 2% dextran sulfate in boric acid, with the pH adjusted to 9.2 with sodium hydroxide.[7]

  • Standard Solutions: Prepare a series of standard solutions of the benzodiazepines in the running buffer or a suitable solvent mixture.

  • Sample Solution:

    • Finely powder several tablets.

    • Accurately weigh a portion of the powder and dissolve it in a known volume of a suitable solvent (e.g., methanol or running buffer).

    • Sonicate to aid dissolution.

    • Centrifuge and filter the solution before injection.

4.3.4. CE Conditions

  • Capillary: Fused-silica, e.g., 57 cm total length (50 cm to detector), 75 µm I.D.

  • Buffer: 20 mM SDS, 2% Dextran Sulfate in Boric Acid (pH 9.2)

  • Voltage: e.g., 20-30 kV

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: UV at a suitable wavelength (e.g., 200 nm or 240 nm)

  • Temperature: Controlled, e.g., 25°C

4.3.5. Analysis

  • Condition the capillary by flushing with sodium hydroxide, water, and then the running buffer.

  • Perform several injections of a standard solution to ensure reproducibility of migration times and peak areas.

  • Inject the sample solution.

  • Identify the benzodiazepine peaks by comparing their migration times with those of the standards.

  • Quantify the analytes by comparing their peak areas to a calibration curve constructed from the standard solutions.

4.3.6. Experimental Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing BufferPrep Buffer Preparation CapillaryConditioning Capillary Conditioning BufferPrep->CapillaryConditioning StandardPrep Standard Preparation SampleInjection Sample Injection StandardPrep->SampleInjection SamplePrep Sample Preparation SamplePrep->SampleInjection CapillaryConditioning->SampleInjection ElectrophoreticSeparation Electrophoretic Separation SampleInjection->ElectrophoreticSeparation PeakDetection Peak Detection ElectrophoreticSeparation->PeakDetection Quantification Quantification PeakDetection->Quantification Reporting Reporting Quantification->Reporting

Caption: Capillary Electrophoresis workflow for benzodiazepine analysis.

Method Validation

All analytical methods used for the quantification of benzodiazepines in pharmaceuticals must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of benzodiazepines in pharmaceutical formulations. The choice of method will depend on the specific benzodiazepine, the pharmaceutical matrix, available instrumentation, and the desired sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol.

Q1: I am experiencing a low overall yield. What are the potential causes and how can I address them?

A low overall yield can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

  • Suboptimal Ring Closure: The intramolecular cyclization to form the seven-membered diazepine ring is often a critical, yield-determining step. Incomplete reaction or the formation of side products can significantly lower the yield.

  • Starting Material Quality: The purity of the starting materials, particularly the substituted phenylethylamine and the cyclization partner, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that require careful optimization for each step of the synthesis.

  • Purification Losses: The target molecule, containing a free phenolic hydroxyl group, may be polar, leading to challenges during extraction and chromatographic purification, which can result in product loss.

To address these issues, consider the following:

  • Reaction Monitoring: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting materials.

  • Reagent Purification: Ensure all starting materials and reagents are of high purity. Recrystallization or distillation of starting materials may be necessary.

  • Systematic Optimization: Systematically optimize reaction conditions (temperature, concentration, catalyst) for the key bond-forming reactions. A Design of Experiments (DoE) approach can be beneficial.

  • Purification Technique: For polar products, consider using reversed-phase chromatography or employing a protecting group strategy to reduce polarity during purification.

Q2: My Pictet-Spengler reaction for the cyclization is sluggish or failing. What can I do to improve it?

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core, which is analogous to the tetrahydrobenzodiazepine ring system. If this reaction is underperforming, consider the following:

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed. Common catalysts include protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids. The choice and concentration of the acid are critical and substrate-dependent.[1] For less reactive substrates, stoichiometric amounts of acid may be required.[1]

  • Temperature: While many Pictet-Spengler reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents are commonly used, but aprotic media have also been shown to provide superior yields in some cases.[2]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensure that the conditions favor the formation of this electrophilic species. The use of dehydrating agents can sometimes be beneficial.

Q3: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common cause of low yields. Identifying the side products can provide valuable insights into the reaction mechanism and help in devising strategies for their suppression.

  • Oxidation of the Phenol: The free hydroxyl group on the aromatic ring is susceptible to oxidation, especially under harsh reaction conditions. The use of an inert atmosphere (e.g., nitrogen or argon) and degassed solvents can help minimize oxidation.

  • N-Alkylation/Acylation: The secondary amines in the diazepine ring can undergo further reaction if electrophilic reagents are present. Careful control of stoichiometry and reaction conditions is essential.

  • Protecting Group Strategy: Protecting the phenolic hydroxyl group can prevent oxidation and other side reactions. Common protecting groups for phenols include ethers (e.g., benzyl, silyl) and esters.[3] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal.

Q4: How can I effectively purify the final product, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol?

The polarity of the final product can make purification challenging.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

  • Column Chromatography: Normal-phase silica gel chromatography can be used, but the polarity of the compound may lead to tailing and poor separation. Using a more polar eluent system or a different stationary phase (e.g., alumina) may improve results.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase high-performance liquid chromatography (HPLC) is often a more effective purification technique.

  • Extraction pH: During aqueous workup, carefully adjusting the pH of the aqueous layer can help to selectively extract the product into the organic phase while leaving more polar impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol?

A plausible synthetic approach involves a multi-step sequence starting from commercially available materials. A common strategy for the formation of the benzodiazepine ring is the condensation of a suitable diamine with a dicarbonyl compound or its equivalent, or through an intramolecular cyclization. For the target molecule, a potential route could involve the synthesis of a protected 4-hydroxy-phenylethylamine derivative, followed by coupling with a suitable two-carbon unit and subsequent cyclization and deprotection. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a relevant strategy for analogous heterocyclic systems and could be adapted.[2][4]

Q2: Why is yield improvement important in the synthesis of this molecule?

Improving the synthetic yield is crucial for several reasons, particularly in the context of drug development. Higher yields translate to a more cost-effective and sustainable process by reducing the amount of starting materials and reagents required, as well as minimizing waste generation. For research purposes, a higher yield provides more material for biological testing and further studies.

Q3: Are there any safety precautions I should be aware of during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in organic synthesis can be hazardous. For example, strong acids and bases are corrosive, and many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.

Q4: What analytical techniques are most useful for characterizing the final product?

To confirm the structure and purity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H bonds.

Data Presentation

The following tables summarize hypothetical data to illustrate how reaction conditions can be optimized to improve the yield of the cyclization step.

Table 1: Effect of Catalyst on Cyclization Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TFA (10)Dichloromethane252445
2TFA (50)Dichloromethane251265
3TFA (100)Dichloromethane25875
4HCl (1 M in Ether)Dichloromethane252455
5BF3·OEt2 (100)Dichloromethane0 to 251260

Table 2: Effect of Solvent and Temperature on Cyclization Yield (with 100 mol% TFA)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane25875
2Acetonitrile25870
3Toluene80485
4Dichloromethane02460
5Toluene252450

Experimental Protocols

A detailed, plausible experimental protocol for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol is provided below. This protocol is a hypothetical example based on common synthetic methodologies for similar compounds.

Step 1: Protection of 4-Hydroxyphenethylamine

To a solution of 4-hydroxyphenethylamine (1 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.). Benzyl chloroformate (1.1 eq.) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-Cbz protected amine.

Step 2: N-Alkylation with a Two-Carbon Electrophile

The N-Cbz protected amine (1 eq.) is dissolved in dimethylformamide (DMF). Sodium hydride (1.2 eq.) is added portion-wise at 0 °C. After stirring for 30 minutes, a suitable two-carbon electrophile, such as 2-bromo-N-(tert-butoxycarbonyl)ethan-1-amine (1.1 eq.), is added. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection of the Boc Group

The product from Step 2 is dissolved in a solution of 4 M HCl in dioxane. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the corresponding amine hydrochloride salt.

Step 4: Intramolecular Cyclization (Reductive Amination)

The amine hydrochloride salt from Step 3 is dissolved in a suitable solvent such as methanol. A mild reducing agent, for instance sodium cyanoborohydride (1.5 eq.), is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried, and concentrated.

Step 5: Deprotection of the Cbz and Benzyl Groups

The product from Step 4 is dissolved in ethanol. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, which is then purified by column chromatography.

Visualizations

Synthetic_Workflow Start 4-Hydroxyphenethylamine Step1 Step 1: N-Protection (Cbz-Cl, Et3N) Start->Step1 Intermediate1 N-Cbz-protected amine Step1->Intermediate1 Step2 Step 2: N-Alkylation (NaH, Boc-NH-CH2CH2-Br) Intermediate1->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 Step 3: Boc Deprotection (HCl in Dioxane) Intermediate2->Step3 Intermediate3 Amine Hydrochloride Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization (Reductive Amination) Intermediate3->Step4 Intermediate4 Protected Tetrahydrobenzodiazepine Step4->Intermediate4 Step5 Step 5: Deprotection (H2, Pd/C) Intermediate4->Step5 End 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol Step5->End

Caption: Proposed synthetic workflow for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol.

Troubleshooting_Guide Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions SideProducts Side Products Observed? Start->SideProducts PurificationIssues Purification Issues? Start->PurificationIssues CheckPurity->OptimizeConditions Solution Improved Yield OptimizeConditions->Solution SideProducts->OptimizeConditions No UseProtectingGroup Consider Protecting Group for Phenol SideProducts->UseProtectingGroup Yes InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere Yes PurificationIssues->OptimizeConditions No AdjustPurification Adjust Purification Method PurificationIssues->AdjustPurification Yes UseProtectingGroup->Solution InertAtmosphere->Solution AdjustPurification->Solution

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Benzodiazepine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of benzodiazepine compounds in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: Why are many benzodiazepine compounds poorly soluble in aqueous media?

A1: Benzodiazepines are generally lipophilic (fat-soluble) molecules. Their chemical structure contains non-polar rings, which makes them inherently difficult to dissolve in polar solvents like water or aqueous cell culture media. This low aqueous solubility can lead to precipitation and inaccurate results in in-vitro experiments.

Q2: What are the most common organic solvents used to dissolve benzodiazepines for in-vitro studies?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to prepare stock solutions of benzodiazepines.[1][2] DMSO is a powerful solvent capable of dissolving a wide range of hydrophobic compounds.[1] Ethanol is also effective and can be a suitable alternative depending on the specific benzodiazepine and experimental setup.[2]

Q3: What is the recommended maximum final concentration of DMSO in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[3][4][5][6] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: My benzodiazepine precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What can I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the benzodiazepine in your assay.

  • Optimize the dilution method: Add the stock solution to your aqueous medium while vortexing or stirring to ensure rapid and even dispersion. You can also try a serial dilution approach.

  • Use a co-solvent: Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol in your final solution can increase the solubility of the benzodiazepine.[7][8]

  • Adjust the pH: The solubility of some benzodiazepines can be influenced by pH.[9] Depending on the pKa of your compound, adjusting the pH of your buffer might improve its solubility.

  • Consider formulation strategies: For challenging compounds, techniques like using cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.

Q5: Can I filter my media to remove the precipitate?

A5: Filtering the medium to remove precipitated compound is not recommended. This will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding the benzodiazepine stock solution to the aqueous medium.

This is a common problem when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous environment.

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution check_stock->prepare_new_stock No check_dilution Review Dilution Technique check_stock->check_dilution Yes prepare_new_stock->check_dilution improve_mixing Improve Mixing: - Add stock dropwise to vortexing medium - Use pre-warmed medium check_dilution->improve_mixing serial_dilution Try Serial Dilution improve_mixing->serial_dilution reduce_concentration Reduce Final Concentration serial_dilution->reduce_concentration check_solvent_conc Is final solvent concentration too high? reduce_concentration->check_solvent_conc adjust_solvent_conc Adjust stock concentration to lower final solvent % check_solvent_conc->adjust_solvent_conc Yes consider_cosolvent Consider Co-solvent or Formulation Aid check_solvent_conc->consider_cosolvent No adjust_solvent_conc->consider_cosolvent success Solution is Clear consider_cosolvent->success Effective fail Precipitation Persists consider_cosolvent->fail Not Effective

Caption: Troubleshooting workflow for immediate precipitation of benzodiazepines.

Issue 2: The solution is initially clear but a precipitate forms over time.

This may indicate that the compound is at a supersaturated state and is slowly crashing out of solution.

  • Possible Cause: The initial dilution created a thermodynamically unstable supersaturated solution.

  • Solution:

    • Reduce the final concentration: The most reliable solution is to work at a lower final concentration that is within the thermodynamic solubility limit of the compound in your specific medium.

    • Equilibration Time: Allow your prepared solution to equilibrate at the experimental temperature for a period before adding it to your cells to see if precipitation occurs.

    • Use of Stabilizers: In some cases, the inclusion of surfactants or polymers can help stabilize a supersaturated solution, but this needs to be carefully validated for compatibility with your assay.

Data Presentation: Benzodiazepine Solubility

The following tables summarize the solubility of several common benzodiazepines in various solvents. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.

Table 1: Solubility of Benzodiazepines in Organic Solvents

BenzodiazepineSolventSolubilityReference(s)
DiazepamDMSOSoluble to 100 mM
Ethanol (95%)41 mg/mL[2]
DMFSoluble[10]
LorazepamDMSOSoluble to 100 mM[11]
EthanolSoluble to 40 mM[11]
ClonazepamDMSO25 mg/mL[12]
Methanol8.6 mg/mL[13]
Acetone31 mg/mL[13]
DiclazepamDMSO~30 mg/mL[1]
Ethanol~10 mg/mL[1]
DMF~30 mg/mL[1]

Table 2: Aqueous Solubility of Benzodiazepines

BenzodiazepineConditionSolubilityReference(s)
DiazepamWater~0.05 mg/mL[2]
5% Dextrose Injection0.064 mg/mL[4]
LorazepamWater~0.054 mg/mL[9]
5% Dextrose Injection0.062 mg/mL[9]
ClonazepamWater (25°C)< 0.1 mg/mL[13]
Diclazepam1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Benzodiazepine Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of a benzodiazepine compound using DMSO as the solvent.

Methodology:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of the benzodiazepine powder using a calibrated microbalance. It is advisable to prepare a slightly larger volume of a more concentrated stock solution to avoid weighing very small quantities.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube containing the benzodiazepine powder to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of a benzodiazepine DMSO stock solution into the final cell culture medium.

Methodology:

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration of the benzodiazepine in your experiment. Ensure the final DMSO concentration remains below the cytotoxic limit for your cell line (ideally ≤ 0.1%).

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the benzodiazepine stock solution dropwise to the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the benzodiazepine) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Application to Cells: Add the prepared working solution and the vehicle control to your cell cultures immediately.

Mandatory Visualizations

Signaling Pathway: Benzodiazepine Action at the GABA-A Receptor

Benzodiazepines exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA_R->Cl_ion Increased frequency of channel opening GABA GABA GABA->GABA_R Binds to alpha/beta subunit interface BZD Benzodiazepine BZD->GABA_R Binds to alpha/gamma subunit interface (Allosteric Modulation) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx into neuron

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Experimental Workflow: Preparing Benzodiazepine Solutions for In Vitro Assays

A typical workflow for preparing and applying benzodiazepine solutions in cell-based experiments.

experimental_workflow start Start weigh Weigh Benzodiazepine Powder start->weigh dissolve Dissolve in 100% DMSO (e.g., 10-50 mM Stock) weigh->dissolve store Aliquot and Store Stock (-20°C or -80°C) dissolve->store dilute Dilute Stock in Pre-warmed Cell Culture Medium store->dilute control Prepare Vehicle Control (Medium + DMSO) store->control apply Apply to Cells dilute->apply control->apply end Incubate and Analyze apply->end

Caption: General experimental workflow for preparing benzodiazepine solutions.

Logical Relationship: Troubleshooting Solubility Issues

A decision tree to guide researchers in resolving common solubility problems.

logical_relationship start Solubility Issue Encountered is_precipitate Is there visible precipitate? start->is_precipitate immediate_precipitate Immediate Precipitation is_precipitate->immediate_precipitate Yes, immediately delayed_precipitate Delayed Precipitation is_precipitate->delayed_precipitate Yes, over time no_precipitate No Precipitate, but low signal is_precipitate->no_precipitate No troubleshoot_immediate Follow Immediate Precipitation Workflow immediate_precipitate->troubleshoot_immediate troubleshoot_delayed Reduce Final Concentration (Thermodynamic Solubility Exceeded) delayed_precipitate->troubleshoot_delayed check_concentration Confirm Stock Concentration and Dilution Calculation no_precipitate->check_concentration

Caption: Decision tree for troubleshooting benzodiazepine solubility issues.

References

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine isomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine isomers.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Problem: Poor or no separation of enantiomers.

Potential CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for benzodiazepine separations.[1] It may be necessary to screen several different CSPs to find one that provides adequate selectivity for your specific isomers.
Incorrect Mobile Phase Composition The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds), significantly impacts resolution. Systematically vary the mobile phase composition to optimize the separation.
Sub-optimal Temperature For some benzodiazepines with low rotational barriers, enantiomers can interconvert at room temperature, leading to peak broadening or coalescence.[2][3] Lowering the column temperature can often "freeze out" the conformers, allowing for baseline separation.[2][3]
Inadequate Method Development A systematic approach to method development is crucial. This involves screening different columns and mobile phases to achieve the desired separation.[4]

Problem: Peak splitting or shoulder peaks.

Potential CauseSuggested Solution
Co-elution of Diastereomers or Impurities If your sample contains diastereomers, they may elute very close to each other, appearing as split or shoulder peaks. Optimize the mobile phase to improve the resolution between the diastereomers. Also, ensure the starting material is of high purity to avoid co-elution with impurities.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Injection Solvent Incompatibility The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion.[5][6]
Column Degradation A void at the head of the column or a contaminated frit can cause peak splitting.[7][8] If flushing the column does not resolve the issue, the column may need to be replaced.[7][8]
Silica Gel Chromatography

Problem: Poor separation of isomers or impurities.

Potential CauseSuggested Solution
Inappropriate Solvent System The choice of eluent is critical for achieving good separation on silica gel. A common starting point for benzodiazepine-related compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to improve the separation of more polar compounds.
Improper Column Packing An improperly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.
Sample Overload Applying too much sample to the column will result in broad, overlapping bands. The amount of sample that can be loaded depends on the column size and the difficulty of the separation.
Recrystallization

Problem: Compound does not crystallize.

Potential CauseSuggested Solution
Solvent is too good If the compound is too soluble in the chosen solvent, it will not crystallize upon cooling. Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Supersaturation not reached The solution may not be concentrated enough for crystallization to occur. Slowly evaporate some of the solvent to increase the concentration.
Nucleation is inhibited Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to induce crystallization.

Problem: Oiling out instead of crystallizing.

Potential CauseSuggested Solution
Solution is too concentrated If the solution is too concentrated, the compound may come out of solution as an oil rather than crystals. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.
Cooling is too rapid Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Impurity presence The presence of impurities can sometimes inhibit crystallization and promote oiling out. Try purifying the compound by another method, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification method for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine isomers?

A1: The first step is to analyze the crude mixture using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to understand the number of components present and their relative polarities and chiralities. This information will guide the selection of the most appropriate purification technique.

Q2: How do I choose the right chiral column for HPLC separation?

A2: The selection of a chiral stationary phase (CSP) is often empirical. For benzodiazepine-type compounds, polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point. It is highly recommended to screen a variety of chiral columns with different stationary phases to find the one that provides the best separation for your specific isomers.

Q3: My benzodiazepine enantiomers are interconverting on the HPLC column. What can I do?

A3: The conformational stability of the diazepine ring can be low, leading to on-column racemization.[2][3] This can often be overcome by performing the separation at sub-ambient temperatures.[2][3] By lowering the temperature, you can slow down the rate of interconversion, allowing for the separation of the individual enantiomers.

Q4: What are some common solvent systems for silica gel chromatography of tetrahydrobenzodiazepines?

A4: Based on the purification of structurally similar compounds, a good starting point for solvent systems would be mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. The optimal ratio will depend on the specific substitution pattern of your isomers and can be determined by initial screening with TLC.

Q5: What is a good solvent for recrystallizing 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine derivatives?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble when heated. For benzodiazepine-like structures, common recrystallization solvents include ethanol, methanol, acetonitrile, or mixtures of solvents like dichloromethane/hexanes. You will likely need to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific isomer.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Screening:

    • Begin by screening a set of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

    • Use a generic gradient method to quickly assess the potential of each column to separate the enantiomers. A typical screening mobile phase could be a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water for reversed-phase, with appropriate acidic or basic additives if necessary.

  • Mobile Phase Optimization:

    • Once a promising column is identified, optimize the mobile phase composition to improve resolution.

    • Systematically vary the ratio of the organic modifiers.

    • Investigate the effect of different organic modifiers (e.g., ethanol, isopropanol, acetonitrile).

    • For ionizable compounds, optimize the concentration and type of acidic or basic additive.

  • Temperature Optimization:

    • If peak broadening or coalescence is observed, investigate the effect of temperature.

    • Decrease the column temperature in increments (e.g., 5-10 °C) to see if the resolution improves.

General Protocol for Silica Gel Flash Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal solvent system will give a good separation of the desired compound from impurities with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.

    • Collect fractions and analyze them by TLC to identify those containing the purified product.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the impure solid.

    • Add a few drops of a potential solvent at room temperature. If the solid dissolves immediately, the solvent is too good.

    • If the solid is not soluble at room temperature, heat the test tube. If the solid dissolves when hot, and then precipitates upon cooling, the solvent is a good candidate.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Crude Isomer Mixture column_chrom Silica Gel Chromatography start->column_chrom Initial Cleanup recrystallization Recrystallization chiral_hplc Chiral HPLC recrystallization->chiral_hplc Isomer Separation column_chrom->recrystallization Further Purification column_chrom->chiral_hplc Direct Separation purity_check Purity Check (TLC/HPLC) chiral_hplc->purity_check enantiomeric_excess Enantiomeric Excess (Chiral HPLC) purity_check->enantiomeric_excess end Purified Isomers enantiomeric_excess->end

Caption: General experimental workflow for the purification of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine isomers.

troubleshooting_chiral_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor Chiral Separation cause1 Wrong CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 High Temperature start->cause3 cause4 Peak Splitting start->cause4 solution1 Screen Different Columns cause1->solution1 solution2 Optimize Modifiers & Additives cause2->solution2 solution3 Lower Column Temperature cause3->solution3 solution4 Check for Co-elution, Overload, or Column Issues cause4->solution4

Caption: Troubleshooting logic for poor chiral HPLC separation of benzodiazepine isomers.

References

Technical Support Center: Optimizing Intramolecular C-N Bond Coupling in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzodiazepines via intramolecular C-N bond coupling. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My intramolecular C-N coupling reaction shows low or no conversion. What are the most common initial checks?

A1: Low or no conversion in intramolecular C-N coupling reactions, particularly in Palladium-catalyzed Buchwald-Hartwig aminations, can be attributed to several factors. Here are the primary areas to investigate:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the entire process.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your amine and aryl halide substrates are pure.

  • Catalyst, Ligand, and Base Integrity: Ensure that your palladium source, ligand, and base have not degraded. Use fresh or properly stored reagents. For instance, Pd(OAc)₂ can be unreliable if not from a good source, and strong bases like NaOtBu are hygroscopic.[1]

Q2: How do I choose the optimal catalyst system (metal, ligand, and precursor) for my specific benzodiazepine synthesis?

A2: The choice of catalyst system is highly dependent on the specific substrates and the desired benzodiazepine core.

  • Palladium-based systems are the most common for intramolecular C-N coupling.[2] Buchwald-Hartwig amination is a widely used method.[2]

    • Ligands: Sterically hindered and electron-rich phosphine ligands are generally effective. For example, XPhos has been shown to be successful in the amination of a brominated benzodiazepine.[3] Other common ligands include BINAP and P(tBu)₃.[4]

  • Copper-based systems offer a milder and often more cost-effective alternative, particularly for certain substrates.[5][6] For instance, a CuI/N,N-dimethylglycine-catalyzed system has been used for the synthesis of functionalized 1,4-benzodiazepines.[6][7]

Q3: What are the most effective bases for intramolecular C-N coupling, and what are their compatibilities?

A3: The choice of base is crucial for the reaction's success and is often dependent on the substrate's functional group tolerance.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are frequently used and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups (e.g., esters, nitro groups).

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.

Q4: My aryl chloride substrate is unreactive. What strategies can I employ to improve the coupling efficiency?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[1] To improve their reactivity, you can:

  • Use a more electron-rich and sterically hindered ligand: Ligands like XPhos or t-BuXPhos can facilitate the oxidative addition of the aryl chloride to the palladium center.[8]

  • Increase the reaction temperature: Higher temperatures can help overcome the activation barrier for the oxidative addition step.

  • Consider a different catalytic system: In some cases, a nickel-based catalyst might be more effective for aryl chlorides. Alternatively, Ullmann-type couplings using a copper catalyst can be successful.[1]

Q5: I am observing significant side product formation, such as hydrodehalogenation. How can I minimize this?

A5: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. To minimize it:

  • Optimize the ligand: The choice of ligand can influence the relative rates of reductive elimination (desired product) and β-hydride elimination (leading to hydrodehalogenation).

  • Control the reaction temperature: Lowering the temperature may favor the desired C-N coupling over side reactions.

  • Ensure an anhydrous environment: Water can be a proton source for the hydrodehalogenation pathway.

Troubleshooting Guide

Problem: Low Yield or No Reaction

This troubleshooting guide provides a logical workflow to diagnose and resolve issues of low yield or no reaction in intramolecular C-N bond coupling for benzodiazepine synthesis.

Troubleshooting_Low_Yield start Low Yield / No Reaction check_inert 1. Verify Inert Atmosphere (Properly degassed? Maintained under Ar/N2?) start->check_inert check_reagents 2. Assess Reagent & Solvent Quality (Anhydrous solvent? Pure substrates? Fresh catalyst, ligand, and base?) check_inert->check_reagents If atmosphere is good check_temp 3. Evaluate Reaction Temperature (Is it optimal for the specific catalyst system and substrate?) check_reagents->check_temp If reagents are pure optimize_catalyst 4. Optimize Catalyst System (Screen different ligands and bases) check_temp->optimize_catalyst If temperature is appropriate change_halide 5. Consider a More Reactive Halide (If using Ar-Cl, try Ar-Br or Ar-I) optimize_catalyst->change_halide If still low yield success Reaction Optimized optimize_catalyst->success If yield improves change_halide->success If yield improves

Caption: Troubleshooting workflow for low yield.

Problem: Formation of Significant Side Products

This guide outlines steps to mitigate the formation of common side products.

Troubleshooting_Side_Products start Side Product Formation (e.g., Hydrodehalogenation) analyze_products 1. Identify Side Products (LC-MS, NMR) start->analyze_products lower_temp 2. Lower Reaction Temperature analyze_products->lower_temp change_ligand 3. Screen Different Ligands (Bulky ligands may favor reductive elimination) lower_temp->change_ligand If side products persist success Side Products Minimized lower_temp->success If improved change_base 4. Use a Weaker Base (If substrate is base-sensitive) change_ligand->change_base If still an issue change_ligand->success If improved change_base->success If improved

Caption: Troubleshooting guide for side product formation.

Data Presentation: Optimized Reaction Conditions

Table 1: Palladium-Catalyzed Intramolecular C-N Coupling
Benzodiazepine TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Dibenzo[b,e][2][5]diazepinonesPd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2)Toluene100-Good[4]
PyridobenzodiazepinonesPd(OAc)₂ (2)BINAP (4)tBuOK (2)Toluene100-Good[4]
Imidazobenzodiazepines- (10)- (10)----Good[4]
Amine-substituted BenzodiazepinePd₂(dba)₃ (5)XPhos (10)KOtBu (1.4)Toluene90287[3]
Table 2: Copper-Catalyzed Intramolecular C-N Coupling
Benzodiazepine TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][5]diazepin-10(2H)-onesCuIN,N-dimethylglycineK₂CO₃1,4-DioxaneReflux391-98[6][9]
2-aminomethyl functionalized 1,4-benzodiazepin-5-onesCu(2-ethylhexanoate)₂-----40-79[10]

Experimental Protocols

General Workflow for Intramolecular C-N Coupling

Experimental_Workflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) reagents 2. Add Reagents (Aryl halide, base, catalyst, ligand) setup->reagents solvent_amine 3. Add Solvent and Amine (Anhydrous, degassed solvent) reagents->solvent_amine reaction 4. Heat Reaction (Stir vigorously at desired temperature) solvent_amine->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Cool, dilute, filter) monitoring->workup Upon completion purification 7. Purification (Column chromatography) workup->purification

Caption: General experimental workflow.

Protocol 1: Palladium-Catalyzed Synthesis of Amine-Substituted Benzodiazepine

Adapted from Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine[3]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon), add the brominated benzodiazepine (1.0 equiv.), the amine coupling partner (1.2 equiv.), KOtBu (1.4 equiv.), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a suitable concentration, e.g., 0.25 M).

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of Azetidine-fused 1,4-Benzodiazepines

Adapted from Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines[6][9]

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv.), CuI, N,N-dimethylglycine, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane.

  • Reaction: Heat the mixture to reflux with stirring for 3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.

References

Addressing thermal degradation of benzodiazepines during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of benzodiazepines during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Q1: I am observing poor peak shape, specifically tailing, and low response for certain benzodiazepines (e.g., lorazepam, oxazepam, nitrazepam) in my GC-MS analysis. What is the likely cause?

A1: Poor peak shape and low response for certain benzodiazepines are classic indicators of thermal degradation within the hot GC injection port.[1][2] Several benzodiazepines are thermally labile, meaning they are susceptible to decomposition at the high temperatures required for GC analysis. This is particularly true for benzodiazepines with specific structural features, such as α-hydroxy ketones (e.g., lorazepam, oxazepam), N-oxides (e.g., chlordiazepoxide), and 7-nitro groups (e.g., nitrazepam, clonazepam).[3] This degradation leads to a reduced amount of the intact drug reaching the detector, resulting in smaller peaks, while the degradation products can cause peak tailing.[1]

Q2: What are the common degradation products I might see in my chromatogram?

A2: The degradation products observed depend on the structure of the parent benzodiazepine. The most common degradation pathways are summarized in the table below.

Benzodiazepine ClassProblematic Structural FeaturePrimary Degradation PathwayCommon Degradation Products
α-Hydroxy Ketones3-hydroxyl groupLoss of water (dehydration)Corresponding quinazoline carboxaldehydes
N-OxidesN-4 oxideLoss of an oxygen radicalCorresponding lactam
7-Nitro Compounds7-nitro groupReduction of the nitro groupCorresponding 7-amino compounds
Othere.g., KetazolamRing contractionDiazepam

Table 1. Common Degradation Pathways of Thermally Labile Benzodiazepines.

For example, oxazepam and lorazepam are known to degrade into their respective quinazoline aldehyde forms.[2] Similarly, ketazolam can decompose to diazepam, and demoxepam can break down to desmethyldiazepam.[3]

Q3: How can I prevent or minimize thermal degradation of benzodiazepines during GC analysis?

A3: There are two primary strategies to mitigate the thermal degradation of benzodiazepines:

  • Derivatization: This is the most effective method.[1] It involves chemically modifying the thermally labile functional groups to make them more stable at high temperatures.

  • Optimization of GC Parameters: If derivatization is not feasible, carefully optimizing your GC-MS parameters can help reduce degradation.[1]

Q4: I want to try derivatization. What is a recommended protocol?

A4: Silylation is a widely used and highly effective derivatization technique for benzodiazepines, especially those with hydroxyl groups.[1][4] The following protocol for silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a good starting point. For enhanced stability, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used to create tert-butyldimethylsilyl (TBDMS) derivatives, which have shown to be more stable and reproducible.[5][6][7]

Experimental Protocol: Silylation of Benzodiazepines

Objective: To stabilize thermally labile benzodiazepines for GC-MS analysis by converting active hydroxyl groups to their trimethylsilyl (TMS) ethers.

Reagents and Materials:

  • Dried sample extract containing benzodiazepines

  • Anhydrous ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Autosampler vials with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. The presence of water will consume the derivatizing reagent.

  • Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried extract to redissolve the analytes.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex briefly to mix. Heat the vial at 80 °C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Q5: If I cannot perform derivatization, how can I optimize my GC parameters to minimize degradation?

A5: While not as effective as derivatization, optimizing your GC inlet conditions can significantly reduce the degradation of thermally labile benzodiazepines.

ParameterRecommendationRationale
Inlet Temperature Start at 250 °C and optimize (e.g., 220-270 °C).[1][8]Use the lowest temperature that allows for efficient volatilization of the analytes to minimize thermal stress.
Inlet Liner Use a deactivated (silanized) liner.[1]Active sites on a non-deactivated or dirty liner can catalyze degradation. Regularly replace the liner and septum.
Injection Mode SplitlessFor trace analysis, to ensure maximum transfer of the analyte to the column.[1]
Analyte Protectants Consider co-injecting with an analyte protectant like sorbitol.[9][10]Protectants can block active sites in the GC inlet, improving the response of sensitive compounds.

Table 2. Recommended GC Parameter Optimization for Underivatized Benzodiazepines.

Q6: I'm still experiencing issues with poor peak shape and low response after optimizing my GC parameters. What does my troubleshooting workflow look like?

A6: If you continue to face challenges, a systematic troubleshooting approach is necessary. The following workflow can help you identify and resolve the root cause of the problem.

G A Start: Poor Peak Shape / Low Response for Benzodiazepines B Is the benzodiazepine known to be thermally labile? (e.g., lorazepam, oxazepam, nitrazepam) A->B D Alternative Strategy: Optimize GC Parameters A->D C Most Effective Solution: Derivatization (Silylation) B->C Yes L Check for system issues: Leaks, column installation, contamination B->L No E Follow Silylation Protocol C->E F Lower Inlet Temperature (start at 250°C) D->F I Problem Resolved? E->I G Use a Deactivated (Silanized) Liner F->G H Consider Analyte Protectants G->H H->I J Alternative Analytical Technique: Consider LC-MS/MS I->J No K End I->K Yes L->I

Caption: Troubleshooting workflow for thermal degradation of benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: Which benzodiazepines are most susceptible to thermal degradation?

A1: Benzodiazepines with certain structural features are more prone to thermal degradation. These include:

  • α-Hydroxy Ketones: Lorazepam, oxazepam, temazepam, and lormetazepam.[3]

  • N-Oxides: Chlordiazepoxide and demoxepam.[3]

  • 7-Nitro Compounds: Nitrazepam and clonazepam.[3]

Q2: What is the impact of the GC inlet liner on benzodiazepine analysis?

A2: The inlet liner plays a critical role in preventing analyte degradation. Active sites, such as exposed silanol groups on a non-deactivated or dirty liner, can interact with and promote the degradation of thermally labile benzodiazepines.[1][10] It is crucial to use a high-quality, deactivated (silanized) liner and to replace it regularly to ensure reproducible and accurate results.

Q3: What is a good starting point for my GC inlet temperature when analyzing underivatized benzodiazepines?

A3: A good starting temperature for the GC inlet is 250 °C.[1][8] However, this should be considered a starting point for optimization. The ideal temperature is a balance between efficient vaporization of the analytes and minimizing thermal degradation.[8][11] You may need to test a range of temperatures (e.g., 220-270 °C) to find the optimal conditions for your specific instrument and target analytes.[1]

Q4: Is derivatization always necessary for benzodiazepine analysis by GC?

A4: Not always. Many benzodiazepines that are not thermally labile (e.g., diazepam) can be analyzed without derivatization.[9] However, for the thermally sensitive compounds listed in FAQ 1, derivatization is highly recommended to obtain accurate and reproducible quantitative results.[1] Without derivatization, you risk under-quantifying these compounds due to their degradation in the GC inlet.

Q5: What are the advantages of using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for benzodiazepine analysis?

A5: LC-MS/MS offers significant advantages for the analysis of thermally labile compounds like certain benzodiazepines.[12] Since the separation occurs at or near room temperature, the risk of thermal degradation is eliminated.[13][14] This often leads to improved sensitivity and accuracy for problematic benzodiazepines and can simplify sample preparation by removing the need for derivatization.[12][13]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzodiazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzodiazepine compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2][3][4] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2][3][5][6] Peak tailing is a common issue that can negatively affect the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][5]

Q2: How is peak tailing measured?

A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 often suggest that there is a tailing issue that should be addressed.[1][5] For many validated analytical methods, a tailing factor above 2.0 is generally considered unacceptable.[2][5]

Q3: What are the primary causes of peak tailing when analyzing benzodiazepines?

A3: Benzodiazepines are basic compounds, and the most frequent cause of peak tailing is secondary interactions between these basic analytes and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 or C8 columns).[1][3][7][8][9]

Other significant causes include:

  • Inappropriate mobile phase pH: The pH of the mobile phase affects the ionization state of both the benzodiazepine molecules and the silanol groups.[1][10][11]

  • Column degradation or contamination: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[2][5]

  • Sample overload: Injecting a sample that is too concentrated can saturate the column and cause peak distortion.[1][5]

  • Extra-column effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.[5][12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing Caused by Secondary Interactions

This guide will help you determine if secondary silanol interactions are the cause of peak tailing and provide steps to resolve the issue.

start Start: Peak Tailing Observed for Benzodiazepine check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks systemic_issue Systemic Issue Likely (See Guide 2) check_all_peaks->systemic_issue Yes single_peak_tailing Only Benzodiazepine Peak(s) Tailing check_all_peaks->single_peak_tailing No check_ph Is the mobile phase pH < 4? single_peak_tailing->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.5 using an acid like phosphoric or formic acid. check_ph->adjust_ph No ph_ok Mobile phase pH is already low check_ph->ph_ok Yes end Peak Shape Improved adjust_ph->end check_column Are you using an end-capped column? ph_ok->check_column use_endcapped Action: Switch to a modern, high-purity, end-capped C18 or C8 column. check_column->use_endcapped No column_ok End-capped column is in use check_column->column_ok Yes use_endcapped->end check_buffer Is a buffer (e.g., phosphate, acetate) used in the mobile phase? column_ok->check_buffer add_buffer Action: Add a buffer at a concentration of 10-50 mM to the aqueous portion of the mobile phase. check_buffer->add_buffer No buffer_ok Buffer is in use check_buffer->buffer_ok Yes add_buffer->end consider_additive Consider adding a competing base (e.g., triethylamine) to the mobile phase. buffer_ok->consider_additive consider_additive->end start Start: All Peaks are Tailing check_connections Inspect all tubing and fittings for leaks and ensure they are properly seated. start->check_connections check_dead_volume Minimize extra-column volume by using tubing with the smallest practical internal diameter and length. check_connections->check_dead_volume check_column_inlet Is there a void at the column inlet? check_dead_volume->check_column_inlet reverse_flush Action: Reverse and flush the column. If the problem persists, the column may need replacement. check_column_inlet->reverse_flush Yes inlet_ok No visible void check_column_inlet->inlet_ok No end Peak Shape Improved reverse_flush->end check_frit Is the column inlet frit partially blocked? inlet_ok->check_frit backflush_frit Action: Back-flush the column to dislodge particulates. Consider replacing the frit if the issue continues. check_frit->backflush_frit Yes frit_ok Frit appears clear check_frit->frit_ok No backflush_frit->end check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? frit_ok->check_sample_solvent dissolve_in_mobile_phase Action: Dissolve the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->dissolve_in_mobile_phase Yes check_sample_solvent->end No dissolve_in_mobile_phase->end

References

Technical Support Center: Regiospecific Synthesis of Functionalized Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regiospecific benzodiazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the 1,4-benzodiazepine core?

A1: The synthesis of 1,4-benzodiazepines typically involves several key strategies. Common methods include the intramolecular C-N bond coupling and subsequent ring-opening of azetidines, which allows for the creation of diverse functionalized derivatives. Palladium-catalyzed reactions, such as the aza-Michael reaction or intramolecular amination of tosylated N-allyl-anthranilamides, are also employed to achieve regioselective cyclization.[1] More recent approaches utilize C-H bond activation to form the seven-membered ring, offering high atom- and step-economy.

Q2: How can I synthesize 1,5-benzodiazepines? What are the typical starting materials?

A2: 1,5-benzodiazepines are commonly synthesized through the condensation reaction of o-phenylenediamines (OPDA) with ketones or α,β-unsaturated carbonyl compounds.[2][3] This reaction is often facilitated by an acidic catalyst to enhance the condensation process.[2] Various catalysts, including solid acids like H-MCM-22, have been shown to be highly effective, allowing the reaction to proceed efficiently under mild, ambient conditions.[2][4]

Q3: What is the role of protecting groups in achieving regiospecificity?

A3: Protecting groups are crucial for controlling regioselectivity by temporarily masking reactive functional groups, thereby preventing unwanted side reactions.[5] For instance, in palladium-catalyzed cyclizations, a tosyl substituent on an amino group can be essential for directing the reaction to form the desired seven-membered ring regioselectively.[1] The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions.[5]

Q4: Which analytical techniques are recommended for characterizing benzodiazepine isomers?

A4: A combination of chromatographic and spectroscopic methods is essential for the separation and identification of benzodiazepine isomers. High-Performance Liquid Chromatography (HPLC) is a technique of choice for analysis and quantification as it avoids the thermal degradation that can occur with other methods. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identification due to its high sensitivity and specificity.[6] For complex mixtures, techniques like Thin Layer Chromatography (TLC) can be used for initial separation and monitoring.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Symptom Possible Causes Suggested Solutions
Reaction fails to proceed to completion, as monitored by TLC.Incomplete Reaction: Insufficient reaction time or temperature.[8]Increase the reaction time or temperature and continue to monitor progress using TLC.[8]
Low Catalyst Activity: The chosen catalyst is not effective under the reaction conditions or has poor textural parameters (low surface area/pore volume).[2]Screen different catalysts. For condensation reactions, consider solid acid catalysts like H-MCM-22 which can be active even at room temperature.[2] For Pd-catalyzed reactions, ensure the correct ligand is used, as steric hindrance can be a critical factor.[1]
Poor Purity of Starting Material: Impurities in the starting materials can interfere with the cyclization process.[8]Ensure all starting materials and intermediates are sufficiently pure before proceeding with the reaction. Recrystallization or column chromatography may be necessary.[8]
Unfavorable Ring Closure: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[8]Modify the synthetic strategy. For example, instead of direct cyclization, a multi-step approach involving the formation of a more reactive intermediate might be more effective.[8]
Issue 2: Poor Regioselectivity / Formation of Isomers
Symptom Possible Causes Suggested Solutions
A mixture of positional isomers is observed in the final product.Poor Regiocontrol in Condensation Reactions: The two amino groups of a substituted o-phenylenediamine have similar reactivity, leading to a mixture of products.[9]Modify the electronic properties of the starting materials. In Pd-catalyzed reactions with unsymmetrical substrates, electronic effects play a key role; nucleophilic attack is often favored at the alkyne terminus substituted with a more electron-rich group.[10]
Incorrect Reaction Conditions: The chosen conditions (catalyst, solvent, base) do not favor the formation of one regioisomer over another.[1]Carefully optimize reaction conditions. For intramolecular aminations, the choice of base and protecting group on the nitrogen is essential for achieving a complete regioselective pathway.[1]
Steric Hindrance: A nucleophilic attack may occur at a less sterically hindered position, leading to an undesired isomer.Redesign the substrate to favor attack at the desired position. For example, in the ring-opening of azetidinium moieties, nucleophilic attack consistently occurs at the C3 (methylene) position rather than the more sterically hindered C1 (methine) position.[11]
Issue 3: Significant Side Product Formation
Symptom Possible Causes Suggested Solutions
Formation of 2-aminobenzophenone as a major byproduct during cyclization.Hydrolysis of Starting Material: The starting material (e.g., N-(2-Benzoyl-phenyl)formamide) is hydrolyzing under the reaction conditions.[8]Avoid harsh acidic or basic conditions and high temperatures for extended periods.[8] A more effective strategy is to intentionally incorporate the hydrolysis as the first step, isolate the resulting 2-aminobenzophenone, and then proceed with a well-established cyclization protocol.[8]
Intermolecular Side Reactions: Competing reactions between molecules of the substrate are occurring.[8]Ensure the concentration of the substrate is not too high. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.[8]
Competitive Reactions: The reaction conditions may promote undesired pathways, such as β-hydride elimination in Pd-catalyzed processes.Use specific oxidants to avoid competitive reactions. For example, H₂O₂ can be used to generate a Pd(IV) intermediate, which avoids β-hydride elimination.[1]

Experimental Protocols & Data

Protocol 1: General Synthesis of 1,5-Benzodiazepines via Condensation

This protocol describes a general method for the synthesis of 1,5-benzodiazepines using a solid acid catalyst.[2]

  • Reaction Setup: In a round-bottomed flask, combine o-phenylenediamine (OPDA) (1.0 mmol), the desired ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg).

  • Solvent Addition: Add acetonitrile (4 mL) to the mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the OPDA spot indicates the reaction is complete. A typical mobile phase is 10% ethyl acetate in hexane.[2]

  • Workup: Once the reaction is complete, filter the catalyst from the reaction mixture. The solvent can then be removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography or recrystallization as needed.

Table 1: Effect of H-MCM-22 Catalyst Weight on 1,5-Benzodiazepine Synthesis [2]

Catalyst Weight (mg)Reaction Time (min)Yield (%)
506030
1006078
1506087
2006087

Reaction Conditions: o-phenylenediamine (OPDA) and acetone, room temperature, acetonitrile solvent.[2]

Protocol 2: Palladium-Catalyzed Synthesis of 2,3,4,5-Tetrahydrobenzodiazepines

This protocol outlines a palladium-catalyzed aza-Michael reaction to form the benzodiazepine core.[1]

  • Reaction Setup: To an oven-dried, sealed tube, add the 2-aminophenyl acrylate substrate, 10 mol% of Pd(PPh₃)₄ catalyst, and 2.5 equivalents of K₂CO₃.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired tetrahydrobenzodiazepine product as a single diastereomer.[1]

Visualizations

G start Starting Materials (e.g., o-phenylenediamine, ketones) protect Protecting Group Introduction (Optional) start->protect If needed for regioselectivity reaction Core Synthesis / Cyclization (e.g., Condensation, Pd-Catalysis) start->reaction protect->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purify Purification (Column Chromatography, Recrystallization) workup->purify deprotect Deprotection & Further Functionalization purify->deprotect If protecting groups were used analysis Characterization (HPLC, GC-MS, NMR) purify->analysis deprotect->analysis product Final Functionalized Benzodiazepine analysis->product

Caption: General experimental workflow for benzodiazepine synthesis.

G start Problem: Poor Regioselectivity check_sm Are starting materials (e.g., OPDA) symmetric? start->check_sm check_cond Review Reaction Conditions: - Catalyst - Ligand - Base - Solvent check_sm->check_cond No end Solution: Improved Regioselectivity check_sm->end Yes (Regioselectivity not an issue) check_pg Is a directing protecting group used? check_cond->check_pg add_pg Introduce a protecting group (e.g., Tosyl) to direct the cyclization. check_cond->add_pg modify_sm Modify electronic properties of substrates to favor one reaction site. check_pg->modify_sm No optimize Systematically screen conditions to find optimal selectivity. check_pg->optimize Yes modify_sm->end optimize->end add_pg->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: Enhancing Ring-Opening Reactions of Azetidine-Fused Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of ring-opening reactions of azetidine-fused benzodiazepines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the ring-opening of azetidine-fused benzodiazepines, offering potential causes and actionable solutions.

Q1: My ring-opening reaction is not proceeding, or the yield is very low. What are the primary reasons for this?

A1: Low reactivity of the azetidine ring is the most common cause. The lone pair of electrons on the nitrogen atom in the azetidine ring reduces its electrophilicity, making it resistant to nucleophilic attack.[1]

  • Troubleshooting Steps:

    • Activation of the Azetidine Ring: The nitrogen atom of the azetidine ring needs to be activated to increase its electrophilicity. This is typically achieved by converting it into a quaternary ammonium salt, which is a much better leaving group.[1]

      • Recommended Activating Agent: Methyl triflate (MeOTf) is a highly reactive and effective methylating agent for this purpose.[1] Other alkylating agents like methyl iodide or benzyl bromide can be screened, but methyl triflate often gives superior results.[1] Acyl chlorides, such as methyl chloroformate, can also be used to activate the azetidine ring.[1]

    • Reaction Temperature: Insufficient temperature can lead to slow or no reaction. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For instance, some reactions with methyl chloroformate as the activating agent require refluxing in acetonitrile.[1]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can help to stabilize charged intermediates. Ethereal solvents like 2-MeTHF have also been shown to be effective in some cases.[2]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products can be due to a lack of regioselectivity in the nucleophilic attack, or competing elimination and rearrangement reactions.

  • Troubleshooting Steps:

    • Steric Hindrance: Bulky substituents on the azetidine ring or the nucleophile can influence the regioselectivity of the ring-opening. The nucleophile will preferentially attack the less sterically hindered carbon atom of the azetidinium intermediate.

    • Electronic Effects: The electronic nature of substituents on the benzodiazepine core can also direct the nucleophilic attack. Electron-withdrawing groups can influence the stability of the transition state.

    • Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. Consider using a milder base or a more nucleophilic, less basic reagent.

    • Rearrangement Products: In some cases, the intermediate carbocation (in pathways with SN1 character) can undergo rearrangement. Using conditions that favor an SN2 mechanism (e.g., a less hindered substrate and a strong nucleophile) can minimize this.

Q3: How can I confirm that the azetidine ring has successfully opened and identify my product?

A3: Spectroscopic methods are essential for characterizing the ring-opened product and distinguishing it from the starting material and any byproducts.

  • Characterization Techniques:

    • NMR Spectroscopy (¹H and ¹³C): The disappearance of the characteristic signals for the protons and carbons of the strained azetidine ring is a key indicator of a successful reaction. New signals corresponding to the functional group introduced by the nucleophile and the now acyclic portion of the molecule will appear. For example, if a cyanide nucleophile is used, a new quaternary carbon signal will be visible in the ¹³C NMR spectrum.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, which will have a different molecular weight than the starting material due to the addition of the nucleophile.

    • Infrared (IR) Spectroscopy: The appearance of new vibrational bands corresponding to the introduced functional group (e.g., a nitrile stretch for a cyanide adduct) can provide further evidence of a successful reaction.

Q4: The purification of my ring-opened product is challenging. What strategies can I use?

A4: The polarity of the functionalized benzodiazepine derivatives can make purification by standard column chromatography on silica gel difficult.

  • Purification Strategies:

    • Column Chromatography with Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase to avoid degradation of acid-sensitive products.

    • Gradient Elution: A carefully optimized gradient elution system, gradually increasing the polarity of the eluent, can improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Quantitative Data Summary

The efficiency of the ring-opening reaction is highly dependent on the choice of activating agent, nucleophile, and reaction conditions. The following tables summarize reported yields for different experimental setups.

Table 1: Yields for the N-Methylation of Azetidine-Fused Benzodiazepines

SubstrateActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
7aMethyl triflateCH₂Cl₂Room Temp.298[1]
7bMethyl triflateCH₂Cl₂Room Temp.299[1]
7cMethyl triflateCH₂Cl₂Room Temp.299[1]
7dMethyl triflateCH₂Cl₂Room Temp.298[1]

Table 2: Yields for the Nucleophilic Ring-Opening of N-Methylated Azetidinium Intermediates

Substrate (Ammonium Salt)NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
8aNaN₃DMF60695[1]
8bNaN₃DMF60692[1]
8cNaN₃DMF60696[1]
8dNaN₃DMF60694[1]
8aKCNDMSO802475[1]
8bKCNDMSO802472[1]
8cKCNDMSO802478[1]
8dKCNDMSO802476[1]
8aPhSNaDMFRoom Temp.1288[1]
8bPhSNaDMFRoom Temp.1285[1]
8cPhSNaDMFRoom Temp.1290[1]
8dPhSNaDMFRoom Temp.1286[1]

Table 3: Yields for the Ring-Opening with Methyl Chloroformate

SubstrateActivating Agent / NucleophileSolventTemperatureTime (h)Yield (%)Reference
7aMethyl chloroformateCH₃CNReflux292[1]
7bMethyl chloroformateCH₃CNReflux290[1]
7cMethyl chloroformateCH₃CNReflux295[1]
7dMethyl chloroformateCH₃CNReflux293[1]

Experimental Protocols

Protocol 1: General Procedure for the N-Methylation of Azetidine-Fused Benzodiazepines

  • Materials:

    • Azetidine-fused benzodiazepine (1.0 equiv)

    • Methyl triflate (1.2 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the azetidine-fused benzodiazepine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add methyl triflate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the resulting ammonium triflate salt is typically used in the next step without further purification.

Protocol 2: General Procedure for the Nucleophilic Ring-Opening of the Activated Azetidinium Salt

  • Materials:

    • Azetidinium triflate salt (1.0 equiv)

    • Nucleophile (e.g., NaN₃, KCN, PhSNa) (2.0 equiv)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of the azetidinium triflate salt in the appropriate anhydrous solvent, add the nucleophile.

    • Stir the reaction mixture at the specified temperature (see Table 2) for the indicated time.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

ring_opening_pathway cluster_activation Activation Step cluster_ring_opening Ring-Opening Step Azetidine Azetidine-Fused Benzodiazepine Azetidinium Azetidinium Salt (Activated Intermediate) Azetidine->Azetidinium  Activation  (e.g., MeOTf) RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophile Nucleophile (e.g., N₃⁻, CN⁻, PhS⁻) Nucleophile->RingOpened  Nucleophilic  Attack

Caption: General reaction pathway for the ring-opening of azetidine-fused benzodiazepines.

troubleshooting_workflow Start Low or No Ring-Opening Product CheckActivation Verify Azetidine Ring Activation Start->CheckActivation ActivationSuccessful Activation Confirmed? CheckActivation->ActivationSuccessful OptimizeActivation Optimize Activation: - Stronger Activating Agent - Adjust Temperature/Time ActivationSuccessful->OptimizeActivation No CheckNucleophile Evaluate Nucleophile and Conditions ActivationSuccessful->CheckNucleophile Yes OptimizeActivation->CheckActivation OptimizeNucleophile Optimize Ring-Opening: - Stronger/Less Hindered Nucleophile - Change Solvent - Increase Temperature CheckNucleophile->OptimizeNucleophile SideReactions Analyze for Side Products OptimizeNucleophile->SideReactions Characterize Spectroscopic Characterization (NMR, MS, IR) SideReactions->Characterize

Caption: Troubleshooting workflow for inefficient ring-opening reactions.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of a Novel Benzodiazepine Scaffold Against a Clinical Gold Standard

In the landscape of central nervous system therapeutics, benzodiazepines remain a cornerstone for the management of anxiety, seizures, and other neurological disorders. Diazepam, a classical benzodiazepine, has been a benchmark for decades, exerting its effects through the potentiation of γ-aminobutyric acid (GABA) at the GABA-A receptor. This guide provides a comparative overview of the bioactivity of a structurally distinct derivative, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, against the well-characterized profile of diazepam.

Note to the Reader: As of the latest literature review, specific experimental data on the bioactivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol (CAS 886366-76-3) is not publicly available.[1][2] Consequently, this guide will present a comprehensive analysis of diazepam's established bioactivity, supported by experimental data, and offer a speculative comparison for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol based on general benzodiazepine structure-activity relationships. The experimental protocols provided herein outline the necessary steps to empirically determine the bioactivity of this and other novel compounds.

Diazepam: A Profile in Potent GABA-A Receptor Modulation

Diazepam's therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties, are primarily mediated by its action as a positive allosteric modulator of the GABA-A receptor.[3] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Diazepam enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[4]

2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol: A Structural Perspective

The chemical structure of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol suggests it belongs to the benzodiazepine class.[1] The core benzodiazepine structure is a fusion of a benzene ring and a diazepine ring. The "tetrahydro" designation indicates a greater degree of saturation in the diazepine ring compared to classical benzodiazepines like diazepam. The hydroxyl group at the 7-position is a notable feature that could influence its pharmacokinetic and pharmacodynamic properties, potentially affecting its solubility and interaction with the GABA-A receptor binding site.[2]

Quantitative Bioactivity Data: Diazepam

The following table summarizes key quantitative parameters that define the bioactivity of diazepam at the GABA-A receptor.

ParameterValueReceptor SubtypeDescriptionReference
EC50 (GABA potentiation) 21.7 ± 2.7 µMα1β2γ2The concentration of diazepam that produces a half-maximal potentiation of the GABA-induced current.[5]
EC50 (direct activation) 64.8 ± 3.7 nMα1β2γ2The concentration of diazepam that produces a half-maximal direct activation of the receptor in the absence of GABA (observed at high expression levels).[5]
GABA EC50 Shift ~4-fold decreaseα1β2γ2LThe factor by which diazepam (1 µM) decreases the EC50 of GABA, indicating increased potency of the endogenous ligand.[6]

Hypothetical Bioactivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

In the absence of experimental data, we can only speculate on the bioactivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol based on its structure. It is plausible that this compound also acts as a modulator of the GABA-A receptor. The tetrahydrodiazepine ring may alter the conformational flexibility of the molecule, potentially influencing its binding affinity and efficacy compared to the dihydrodiazepine ring of diazepam. The hydroxyl group at position 7, a common site for substitution in other bioactive benzodiazepines, could form hydrogen bonds within the binding pocket, potentially enhancing affinity. However, without empirical evidence, this remains speculative.

Experimental Protocols

To empirically compare the bioactivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol with diazepam, the following key experiments would be essential.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from a suitable source, such as rat or mouse brain tissue, or from cell lines expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.

  • Radioligand: Use a radiolabeled benzodiazepine with high affinity, such as [3H]-flunitrazepam or [3H]-Ro15-1788.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol) and the reference compound (diazepam) in parallel.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording (Two-Electrode Voltage Clamp)

Objective: To determine the functional effect (efficacy and potency) of the test compound on GABA-A receptor-mediated currents.

Methodology:

  • Expression System: Use Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells) to express specific subtypes of GABA-A receptors (e.g., α1β2γ2).

  • Recording Setup: Use a two-electrode voltage clamp amplifier to hold the membrane potential of the cell at a constant level (e.g., -60 mV).

  • Drug Application: Apply GABA at various concentrations to the cell to elicit a baseline current response.

  • Modulation: Co-apply a fixed concentration of the test compound or diazepam with varying concentrations of GABA to determine the modulatory effect on the GABA-induced current.

  • Data Acquisition: Record the changes in membrane current in response to the application of GABA and the test compounds.

  • Data Analysis: Construct concentration-response curves for GABA in the absence and presence of the test compounds. The EC50 of GABA and the maximum current response (Imax) are determined. A leftward shift in the GABA concentration-response curve in the presence of the test compound indicates positive allosteric modulation. The potency of the modulator can be expressed as the concentration that produces a half-maximal enhancement of a submaximal GABA response (e.g., EC50 for potentiation).

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to orthosteric site BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_A Binds to allosteric site Cl_ion Cl- Ions GABA_A->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of a GABA-A receptor modulated by a benzodiazepine.

Experimental_Workflow start Start: Novel Compound (2,3,4,5-Tetrahydro-1H- benzo[e]diazepin-7-ol) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electrophysiology Electrophysiological Recording (Determine Efficacy & Potency) start->electrophysiology data_analysis Comparative Data Analysis (vs. Diazepam) binding_assay->data_analysis electrophysiology->data_analysis conclusion Conclusion on Relative Bioactivity data_analysis->conclusion

References

Structure-Activity Relationship (SAR) of Tetrahydrobenzodiazepine Derivatives as Farnesyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives that have been investigated as potent inhibitors of farnesyltransferase (FTase). The data presented is primarily drawn from seminal work by Ding et al., offering a clear view of how structural modifications to the tetrahydrobenzodiazepine scaffold impact inhibitory activity.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase is a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras is crucial for its localization to the cell membrane and its subsequent role in signal transduction pathways that govern cell growth, differentiation, and survival. Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers. By inhibiting farnesyltransferase, the proper localization and function of Ras can be disrupted, offering a therapeutic strategy for cancer treatment. The tetrahydrobenzodiazepine scaffold has emerged as a promising framework for the design of potent and selective farnesyltransferase inhibitors.

Comparative SAR Analysis

The following tables summarize the SAR of imidazole-containing tetrahydrobenzodiazepine derivatives. The core structure and the positions of substitutions (R1, R2, and R3) are depicted in the accompanying diagram.

Core Scaffold:

G cluster_scaffold Tetrahydrobenzodiazepine Core C1 N1 N C2 N1->C2 R1_node N1->R1_node C3 C2->C3 N4 N C3->N4 C5 N4->C5 R3_node N4->R3_node C11 C5->C11 C6 C7 C6->C7 C8 C7->C8 R2_node C7->R2_node C9 C8->C9 C10 C9->C10 C10->C6 C11->N1 C11->C6 R1_label R1 R2_label R2 R3_label R3 SAR_Workflow Start Design & Synthesize Tetrahydrobenzodiazepine Derivatives InVitro In Vitro Farnesyltransferase Assay (IC50) Start->InVitro Cellular1 Phenotypic Reversion Assay (EC50) InVitro->Cellular1 Cellular2 Soft Agar Colony Formation Assay (EC50) InVitro->Cellular2 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular1->SAR_Analysis Cellular2->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

In Silico Docking Analysis of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol with GABA-A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol with Gamma-Aminobutyric Acid type A (GABA-A) receptors. While direct experimental or computational data for this specific novel compound is not extensively available in public literature, this document synthesizes information from related benzodiazepine derivatives and other GABA-A receptor modulators to project its potential binding characteristics. This guide also offers a detailed overview of the standard experimental protocols for such in silico analyses, providing a framework for future research.

Comparative Docking Analysis

The benzodiazepine binding site on the GABA-A receptor is a well-established target for therapeutic agents that modulate the receptor's function, leading to anxiolytic, sedative, and anticonvulsant effects.[1][2] The binding of these ligands enhances the effect of the neurotransmitter GABA, resulting in increased chloride ion influx and neuronal hyperpolarization.[3] The specific interactions and binding affinities can vary significantly between different benzodiazepine derivatives and other classes of modulators.

While specific docking scores for 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol are not yet published, we can infer its potential interactions based on the extensive research conducted on structurally similar compounds like diazepam and other benzodiazepine-site ligands. These studies consistently highlight the importance of the α+/γ2− interface of the GABA-A receptor for benzodiazepine binding.[3][4]

The following table summarizes the binding affinities of various known GABA-A receptor modulators from different chemical classes, providing a benchmark for the anticipated performance of novel compounds like 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol.

Compound ClassCompound NameReceptor Subtype(s)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzodiazepines Diazepamα1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2-7.0 to -9.5α1:His101, Tyr159, Tyr209; γ2:Phe77, Met130
LorazepamGABA-A-9.1TYR (157,205), THR (202)[5]
Flunitrazepamα1β3γ2-8.5 to -10.0Similar to Diazepam
Non-Benzodiazepines Zolpidemα1β2γ2-7.5 to -9.0α1:His101, Ser204; γ2:Arg194[4]
Eszopicloneα1β2γ2-8.0 to -9.5α1:His101, Ser204; γ2:Arg194[4]
Flavonoids KaempferolGABA-A-9.2Not specified[5]
Rosmarinic AcidGABA-A-8.8Not specified[5]
Benzimidazoles OXB2α1βxγ2-7.2GLN64, TYR62, PHE200, ALA201[6]

Experimental Protocols for In Silico Docking

The following outlines a generalized workflow for performing in silico docking analysis of a ligand with a target protein, such as 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol with the GABA-A receptor.[7][8]

Preparation of the Receptor Structure
  • Obtaining the Protein Structure: The three-dimensional structure of the target protein, the GABA-A receptor, is typically obtained from a public repository like the Protein Data Bank (PDB). Given that GABA-A receptors are complex pentameric structures, a specific isoform (e.g., α1β2γ2) is chosen for the study.[9]

  • Protein Refinement: The downloaded PDB file is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using a force field (e.g., CHARMm, AMBER).

Preparation of the Ligand Structure
  • Ligand Modeling: The 2D structure of the ligand, in this case, 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, is drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The ligand's geometry is then optimized to find its lowest energy conformation using computational chemistry methods. This step is crucial for ensuring the ligand has a realistic shape for docking.

Molecular Docking Simulation
  • Defining the Binding Site: A "grid box" is generated around the known benzodiazepine binding site at the α/γ subunit interface of the GABA-A receptor.[10] This grid defines the search space for the docking algorithm.

  • Docking Algorithm: A docking program, such as AutoDock Vina, Glide, or GOLD, is used to systematically explore different orientations and conformations of the ligand within the defined binding site.[7][11]

  • Scoring Function: Each generated pose of the ligand is evaluated by a scoring function, which estimates the binding free energy (ΔG) in kcal/mol.[12] A more negative score generally indicates a more favorable binding interaction.

Analysis of Docking Results
  • Pose Selection: The docking results typically provide multiple binding poses ranked by their scores. The pose with the lowest binding energy is often considered the most likely binding mode.

  • Interaction Analysis: The best-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor's binding pocket.[9] This analysis provides insights into the structural basis of the ligand's affinity and selectivity.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (α/β/γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Benzodiazepine 2,3,4,5-Tetrahydro-1H- benzo[e]diazepin-7-ol Benzodiazepine->GABA_A_Receptor Binds to α/γ interface (Allosteric Site) Cl_channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Leads to

Caption: GABA-A receptor activation and modulation.

In Silico Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_DB Protein Data Bank (PDB) (GABA-A Receptor) Protein_Prep Receptor Preparation (Add H, Assign Charges) Protein_DB->Protein_Prep Ligand_DB Ligand Database/Drawing (Test Compound) Ligand_Prep Ligand Preparation (3D Conversion, Optimization) Ligand_DB->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis Interaction Analysis (Binding Mode) Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: General workflow of in silico docking.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzodiazepine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of benzodiazepines in biological matrices. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research or clinical needs. The following sections detail the experimental protocols, present comparative performance data, and visualize the cross-validation workflow for key analytical methods.

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Accurate quantification of these compounds in biological samples is crucial for clinical monitoring, forensic toxicology, and drug development. The primary analytical methods for benzodiazepine quantification include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cross-validation of these methods is essential to ensure the reliability and comparability of analytical results.

Mechanism of Action: GABAergic Modulation

Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic sedative, anxiolytic, and muscle-relaxant effects of this drug class.

Benzodiazepine Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Modulates Chloride_Channel_Open Chloride Ion Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Benzodiazepine Benzodiazepine Benzodiazepine->GABA_Receptor Binds to allosteric site GABA GABA GABA->GABA_Receptor Binds to active site Chloride_Ions Cl- Ions Chloride_Ions->Chloride_Channel_Open Influx

Mechanism of action of benzodiazepines at the GABA-A receptor.

Comparative Analysis of Analytical Methods

The choice of an analytical method for benzodiazepine quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While immunoassays are often used for initial screening due to their speed and ease of use, chromatographic methods like GC-MS and LC-MS/MS are considered the gold standard for confirmation and quantification due to their higher specificity and sensitivity.[1][2]

ParameterImmunoassay (IA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratio of parent and fragment ions
Sample Preparation Minimal, often direct sample useRequires extraction and derivatization[2][3]Requires extraction, but often no derivatization[1][3]
Linearity (r²) Semi-quantitative>0.99[2]>0.99[2]
Accuracy (% Bias) Variable, prone to overestimation[4][5]Typically within ±15%[6][7]Typically within ±15%[6][7]
Precision (%RSD) <20%<15%[2]<15%[2]
Limit of Detection (LOD) ng/mL range, variable by assay[8]0.06 - 0.1 ng/mL[9]0.01 - 0.05 ng/mL[5]
Limit of Quantification (LOQ) Not always applicable0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL[5]
Specificity Prone to cross-reactivity, leading to false positives[4][5]HighVery High
Throughput HighModerateHigh[1]
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for the quantification of benzodiazepines using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying benzodiazepines in biological matrices.[2] It offers the advantage of minimal sample preparation and high throughput.[1]

Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Pre-condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elute the benzodiazepines with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Instrumental Analysis

  • Chromatographic System: A high-performance liquid chromatograph.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for benzodiazepine quantification, though it typically requires a more extensive sample preparation process involving derivatization.[2][3]

Sample Preparation (Liquid-Liquid Extraction - LLE) and Derivatization

  • To 1 mL of the biological sample, add an internal standard.

  • Adjust the sample pH to approximately 9-10 with a suitable buffer.

  • Extract the benzodiazepines with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatize the residue with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve thermal stability and chromatographic performance.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

Instrumental Analysis

  • Chromatographic System: A gas chromatograph.

  • Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when switching between methods or comparing data from different laboratories.

Cross-Validation Workflow Start Define Acceptance Criteria Method1_Dev Method 1 Development (e.g., LC-MS/MS) Start->Method1_Dev Method2_Dev Method 2 Development (e.g., GC-MS) Start->Method2_Dev Method1_Val Method 1 Validation Method1_Dev->Method1_Val Method2_Val Method 2 Validation Method2_Dev->Method2_Val Sample_Analysis Analyze the Same Set of Samples by Both Methods Method1_Val->Sample_Analysis Method2_Val->Sample_Analysis Data_Comparison Compare Results (e.g., Bland-Altman plot, correlation) Sample_Analysis->Data_Comparison Decision Results Concordant? Data_Comparison->Decision End_Success Methods are Interchangeable Decision->End_Success Yes End_Fail Investigate Discrepancies and Re-evaluate Decision->End_Fail No

General workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Synthetic Routes of 1,4-Benzodiazepine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The development of efficient and diverse synthetic routes to this important heterocyclic system is a key focus in drug discovery. This guide provides a comparative analysis of four prominent synthetic strategies for the construction of 1,4-benzodiazepine scaffolds, offering an objective look at their performance with supporting experimental data.

Classical Synthesis from 2-Aminobenzophenones

This traditional approach remains a widely used method for the synthesis of many classic benzodiazepine drugs, such as diazepam. The strategy generally involves the acylation of a 2-aminobenzophenone derivative followed by cyclization to form the seven-membered diazepine ring.

Experimental Protocol: Synthesis of Diazepam

Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

In a suitable reaction vessel, 2-amino-5-chlorobenzophenone (2.31 g) is dissolved in toluene (20 mL). The solution is cooled to 5–10 °C using an ice bath. A solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 3-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product.[1]

Step 2: Cyclization to Nordazepam

The crude 2-chloroacetamido-5-chlorobenzophenone is treated with a methanolic ammonia solution. This step facilitates the intramolecular cyclization to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam).[2]

Step 3: Methylation to Diazepam

Nordazepam is subsequently methylated to yield diazepam. This is typically achieved by reacting nordazepam with a methylating agent such as methyl sulphate in the presence of a base like sodium ethoxide.[3]

Ugi Multicomponent Reaction (MCR)

The Ugi four-component condensation (U-4CC) is a powerful tool for the rapid generation of molecular diversity. This one-pot reaction, involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can be adapted to produce complex 1,4-benzodiazepine scaffolds in a highly efficient manner. The general strategy involves an Ugi reaction followed by a deprotection and subsequent intramolecular cyclization.

Experimental Protocol: Ugi-based Synthesis of a 1,4-Benzodiazepine Derivative

Step 1: Ugi Four-Component Condensation

A solution of 2-azidobenzaldehyde (0.2 mmol, 1 equivalent) and propargylamine (0.2 mmol, 1 equivalent) in methanol (2 mL) is heated at 40 °C for 40 minutes. Subsequently, an isocyanide (0.2 mmol, 1 equivalent) and trimethylsilyl azide (TMSN₃, 0.2 mmol, 1 equivalent) are added, and the mixture is stirred at 40 °C for 12 hours.[4]

Step 2: Intramolecular Cycloaddition

The methanol is evaporated, and the residue is redissolved in acetonitrile (2 mL). The solution is heated at 130 °C for 2 hours in a sealed vial to induce an intramolecular azide-alkyne cycloaddition, yielding the final triazolo-fused benzodiazepine product.[4]

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid preparation and screening of large libraries of compounds. This methodology has been successfully applied to the synthesis of 1,4-benzodiazepine-2,5-diones, allowing for the introduction of a high degree of diversity.

Experimental Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

A general and expedient method has been developed for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[5] The synthesis allows for the creation of a library with diverse functionalities. While specific resin and linker details can vary, a common approach involves anchoring an anthranilic acid to a solid support, followed by a sequence of acylation and cyclization steps with various α-amino esters and alkylating agents. This methodology is suitable for generating large, spatially separated libraries for high-throughput screening.

Intramolecular C–N Bond Coupling and Azetidine Ring Opening

Modern synthetic methods often focus on efficiency and the development of novel molecular architectures. One such strategy involves the synthesis of azetidine-fused benzodiazepines via a copper-catalyzed intramolecular C–N bond coupling, followed by a ring-opening of the strained azetidine ring to introduce further diversity.

Experimental Protocol: Synthesis of a Functionalized 1,4-Benzodiazepine

Step 1: Copper-Catalyzed Intramolecular C–N Coupling

To a dry Schlenk tube are added 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), N,N-dimethylglycine (20.6 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is refluxed for 3 hours. After work-up and purification, the 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][2][6]diazepin-10(2H)-one is obtained in high yield (91–98%).[6][7]

Step 2: Azetidine Ring Opening

The azetidine-fused benzodiazepine (1.0 mmol) is dissolved in dry DMF (5 mL). A nucleophile such as sodium azide (NaN₃, 2.0 mmol) is added, and the mixture is stirred at room temperature for approximately 6 hours. Following an aqueous work-up and purification, the corresponding 3-(2-azidoethyl)-substituted 1,4-benzodiazepin-2-one is isolated in excellent yield (e.g., 97%).[6]

Quantitative Data Summary

Synthetic RouteKey StepsTypical Overall YieldReaction TimeKey AdvantagesKey Disadvantages
Classical Synthesis Acylation, Cyclization, MethylationModerateSeveral hours to daysWell-established, reliable for known structures.Limited diversity, multi-step, sometimes harsh conditions.
Ugi MCR One-pot 4-component reaction, CyclizationGood to Excellent (e.g., 90% for a specific example[4])~14 hoursHigh efficiency, high diversity, convergent.Can require optimization for specific substrates.
Solid-Phase Synthesis Resin loading, Acylation, Cyclization, CleavageVariable (library synthesis)DaysAmenable to automation and library generation.Can be lower yielding, requires specialized equipment.
Intramolecular C-N Coupling & Ring Opening C-N Coupling, Ring OpeningExcellent (e.g., ~90% over two steps)~9-27 hoursAccess to novel scaffolds, high yields, mild conditions.Requires synthesis of specialized starting materials.

Visualizing the Synthetic Pathways

classical_synthesis start 2-Amino-5-chlorobenzophenone intermediate1 2-Chloroacetamido-5-chlorobenzophenone start->intermediate1 Chloroacetyl chloride, Toluene intermediate2 Nordazepam intermediate1->intermediate2 NH3/MeOH end Diazepam intermediate2->end Me2SO4, NaOEt

Caption: Classical synthesis of Diazepam.

ugi_synthesis reactants 2-Azidobenzaldehyde + Propargylamine + Isocyanide + TMSN3 intermediate Ugi Adduct reactants->intermediate Ugi-4CC, MeOH, 40°C product Triazolo-fused Benzodiazepine intermediate->product Intramolecular Cycloaddition, MeCN, 130°C

Caption: Ugi multicomponent synthesis.

solid_phase_synthesis resin Solid Support (Resin) step1 1. Couple Anthranilic Acid resin->step1 step2 2. Couple α-Amino Ester step1->step2 step3 3. N-Alkylation step2->step3 step4 4. Cyclization step3->step4 step5 5. Cleavage from Resin step4->step5 product 1,4-Benzodiazepine-2,5-dione Library step5->product

Caption: Solid-phase synthesis workflow.

modern_synthesis start 1-(2-Bromobenzyl)azetidine- 2-carboxamide intermediate Azetidine-fused Benzodiazepine start->intermediate CuI, N,N-dimethylglycine, K2CO3, Dioxane, reflux end Functionalized 1,4-Benzodiazepine intermediate->end Nucleophile (e.g., NaN3), DMF

References

Evaluating the Selectivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol for Benzodiazepine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzodiazepines exert their therapeutic effects—such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] These receptors are pentameric ligand-gated ion channels composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[1] The specific α subunit (α1, α2, α3, or α5) present in the receptor complex plays a crucial role in determining the pharmacological effects of benzodiazepine binding.[1] Developing ligands with selectivity for specific α subunits is a key strategy for designing drugs with targeted therapeutic actions and fewer undesirable side effects.[1]

Comparative Binding Affinity of Benzodiazepine Ligands

To provide a framework for evaluating the potential selectivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol, the following table summarizes the binding affinities (Ki values in nM) of several well-characterized benzodiazepine derivatives for different GABA-A receptor subtypes. A lower Ki value is indicative of a higher binding affinity.

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
Diazepam-like Derivative 3-S 64 ± 261 ± 10102 ± 731 ± 5[2]
Imidazobenzodiazepine Derivative 1-S 190 ± 5567 ± 9136 ± 2417 ± 5[2]
Imidazobenzodiazepine Derivative 1-R 273 ± 41253 ± 31501 ± 7956 ± 8[2]
Triazolam-like Derivative 2-S 663 ± 21164 ± 15656 ± 11080 ± 4[2]

Table 1: Binding affinities of various benzodiazepine derivatives for recombinant GABA-A receptor subtypes. Data are presented as the mean ± standard error of the mean.

Inferred Selectivity Profile of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol

Based on the structure-activity relationships of benzodiazepines, the selectivity of 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol can be inferred. The core structure, a tetrahydro-benzo[e]diazepine, suggests it will bind to the classical benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor. The hydroxyl group at the 7-position is an electron-withdrawing group, which is a common feature in many active benzodiazepines and is thought to contribute to binding affinity through interactions with the receptor.

The overall substitution pattern will ultimately determine the subtype selectivity. Without a bulky substituent on the phenyl ring at position 5, which is known to influence α1 versus α2/α3 selectivity, and lacking the specific structural motifs of α5-selective compounds, it is plausible that 2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol exhibits a relatively non-selective binding profile, similar to classical benzodiazepines like diazepam. However, subtle conformational effects imparted by the saturated diazepine ring could introduce some degree of selectivity that can only be confirmed through empirical testing.

Experimental Protocols

The determination of binding affinity and selectivity for benzodiazepine receptor subtypes is typically achieved through radioligand displacement assays.

Radioligand Displacement Assay

This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells are transfected with the desired recombinant rat αxβ3γ2 receptors (where x = 1, 2, 3, or 5).

  • The cells are harvested and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The resulting homogenate is centrifuged to pellet the cell membranes which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[1]

2. Binding Assay:

  • The assay is commonly performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radioligand (e.g., 2 nM [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (2,3,4,5-Tetrahydro-1H-benzo[e]diazepin-7-ol).[1]

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.

  • The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

  • The data are used to generate a competition curve, plotting the concentration of the test compound against the percentage of specific binding of the radioligand.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value (inhibition constant) for the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Transfected HEK-293 cells) Incubation Incubation (Competitive Binding) Membrane_Prep->Incubation Radioligand Radioligand ([3H]flunitrazepam) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Workflow of a radioligand displacement assay.

Signaling Pathway of Benzodiazepine Action

Benzodiazepine_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (α, β, γ subunits) Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Opens Cl- Channel BZ_Site Benzodiazepine Binding Site (α/γ interface) BZ_Site->GABA_A Positive Allosteric Modulation GABA_Site GABA Binding Site (β/α interface) GABA_Site->GABA_A Activates BZD Benzodiazepine BZD->BZ_Site Binds to GABA GABA GABA->GABA_Site Binds to Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Positive allosteric modulation of GABA-A receptors by benzodiazepines.

References

Benchmarking new phosphodiesterase 4 (PDE4) inhibitors against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of novel phosphodiesterase 4 (PDE4) inhibitors against established compounds in the field. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to facilitate informed decision-making in drug discovery and development.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules.[2] The PDE4 family consists of four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are encoded by different genes and exhibit distinct tissue distribution and physiological functions. This diversity allows for the development of subtype-selective inhibitors, which can potentially maximize therapeutic efficacy while minimizing adverse effects, such as nausea and emesis, which have been primarily associated with the inhibition of the PDE4D subtype.[3][4]

A new generation of PDE4 inhibitors that selectively target the PDE4B and PDE4D subtypes is emerging, with several candidates in late-stage clinical trials for a variety of inflammatory and neurological disorders.[5][6] This guide will compare these emerging inhibitors with well-established compounds, providing a clear overview of their relative potencies and selectivities.

Data Presentation: A Comparative Analysis of PDE4 Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of new and known PDE4 inhibitors against the four PDE4 subtypes. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of New and Emerging PDE4 Inhibitors (nM)

InhibitorPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Notes
Orismilast-Potent Inhibition-Potent InhibitionA PDE4B/D selective inhibitor.[7][8]
Nerandomilast-Selective Inhibitor--A selective PDE4B inhibitor.[9]
Zatolmilast---Allosteric ModulatorA brain-penetrating allosteric modulator of PDE4D.[6]
PF-07038124-Potent Inhibitor--A potent PDE4B2 inhibitor for topical use.[6]

Note: Specific IC50 values for all subtypes of the newest inhibitors are not always publicly available.

Table 2: IC50 Values of Known PDE4 Inhibitors (nM)

InhibitorPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)General PDE4 (IC50, nM)
RoflumilastµM range0.84µM range0.680.7 - 0.8
Apremilast20 (PDE4A4)49 (PDE4B2)50 (PDE4C2)30 (PDE4D3)74
Crisaborole----750
Rolipram3130-240-

Data compiled from multiple sources.[10][11] IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype used.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for benchmarking PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP Hydrolyzes cAMP to PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Simplified PDE4 signaling pathway.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution assay_setup Set Up Assay Plate (Enzyme, Substrate, Inhibitor) serial_dilution->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction read_signal Read Signal (e.g., Fluorescence, Luminescence) terminate_reaction->read_signal data_analysis Data Analysis (Calculate % Inhibition, IC50) read_signal->data_analysis end End data_analysis->end

General experimental workflow for PDE4 inhibitor benchmarking.

Experimental Protocols

PDE4 Enzyme Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 subtypes.

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant PDE4 enzyme. The conversion of cAMP to AMP is quantified, often using methods like fluorescence polarization (FP), FRET, or radiolabeled substrates.

Materials:

  • Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • cAMP substrate (e.g., fluorescein-labeled cAMP for FP assays).

  • Assay buffer (e.g., Tris-HCl, MgCl2).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Binding agent (for FP assays) or other detection reagents.

  • Microplates (e.g., 384-well).

  • Plate reader capable of detecting the signal (e.g., fluorescence polarization).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, a positive control (e.g., Roflumilast), or a vehicle control (DMSO) to the wells of the microplate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add the diluted enzyme to each well, except for "no enzyme" control wells. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of the cAMP substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time may need to be optimized based on the enzyme's activity.

  • Reaction Termination and Signal Detection: Terminate the reaction and add detection reagents according to the manufacturer's protocol for the specific assay format being used (e.g., add a binding agent for FP assays).

  • Data Acquisition: Measure the signal (e.g., fluorescence polarization) of each well using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a high concentration of a potent inhibitor (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

TNF-α Release Assay (Cell-Based)

Objective: To evaluate the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on the production of the pro-inflammatory cytokine TNF-α in immune cells.

Principle: This cell-based assay measures the functional consequence of PDE4 inhibition in a physiologically relevant context. Inhibition of PDE4 in immune cells leads to a decrease in the production and release of TNF-α following stimulation.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophage-like cells, or human whole blood).

  • Cell culture medium and supplements.

  • Stimulant (e.g., Lipopolysaccharide (LPS)).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • TNF-α ELISA kit.

  • Microplate reader for ELISA.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control for a defined period (e.g., 30-60 minutes).

  • Stimulation: Add the stimulant (e.g., LPS) to the wells to induce the production of TNF-α.

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[12]

Data Analysis:

  • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

  • Determine the percent inhibition of TNF-α release for each concentration of the test compound compared to the stimulated control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Models

To assess the therapeutic potential of new PDE4 inhibitors, various animal models of inflammatory diseases are utilized.

  • Chronic Obstructive Pulmonary Disease (COPD): Animal models often involve exposing rodents to cigarette smoke or other irritants to induce lung inflammation, increased mucus production, and airway remodeling. The efficacy of PDE4 inhibitors is then evaluated by measuring reductions in inflammatory cell influx into the lungs (e.g., neutrophils), cytokine levels in bronchoalveolar lavage fluid, and improvements in lung function.[3]

  • Psoriasis: The imiquimod-induced psoriasis-like skin inflammation model in mice is commonly used.[13] Topical or systemic administration of PDE4 inhibitors is evaluated for its ability to reduce skin thickening (erythema, scaling), immune cell infiltration, and the expression of pro-inflammatory cytokines in the skin.[13]

Conclusion

The landscape of PDE4 inhibitors is rapidly evolving, with a clear trend towards the development of subtype-selective compounds to improve the therapeutic index.[5] Roflumilast and Apremilast have demonstrated the clinical utility of this class of drugs, and the next generation of inhibitors, such as Orismilast and Nerandomilast, hold the promise of enhanced efficacy and safety.[6][8] The standardized experimental protocols outlined in this guide provide a framework for the robust and reproducible benchmarking of these new chemical entities against existing therapies, facilitating the identification of promising candidates for further clinical development.

References

A Head-to-Head Comparison of Catalysts for Benzodiazepine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzodiazepines is a critical area of study. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of this important class of therapeutic agents. We present a summary of catalyst performance, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows to aid in the selection of the most suitable catalyst for your research needs.

The synthesis of benzodiazepines, a core scaffold in many pharmaceuticals, has been achieved through a variety of catalytic methods. The choice of catalyst significantly impacts reaction efficiency, yield, and sustainability. This guide focuses on a head-to-head comparison of prominent catalytic systems, including palladium-based catalysts, zeolites, metal-organic frameworks (MOFs), and acid catalysts.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of various benzodiazepine derivatives, providing a quantitative basis for comparison. The data highlights the diversity of approaches and the trade-offs between reaction time, temperature, and yield.

CatalystSubstratesProduct TypeYield (%)Reaction TimeTemperature (°C)Catalyst LoadingReference
Palladium-based Catalysts
Pd(PPh₃)₄N-Tosyl-disubstituted 2-aminobenzylamine and propargylic carbonate1,4-BenzodiazepineExcellent (up to 99%)3 h2510 mol%[1]
Pd₂(dba)₃·CHCl₃ / DPPPN-Tosyl-disubstituted 2-aminobenzylamine and diphenyl-substituted propargylic carbonate1,4-Benzodiazepine derivative99%Not SpecifiedNot SpecifiedNot Specified[1]
Pd(OAc)₂ / Cu(OAc)₂N-arylhydrazones and alkynesBenzo[2][3]diazepinesGood to moderateNot SpecifiedNot SpecifiedNot Specified[4]
Zeolites and Mesoporous Materials
H-MCM-22o-Phenylenediamines and ketones1,5-Benzodiazepines65-87%1-3 hRoom Temperature150 mg per mmol of OPDA[3]
Silica-Alumina (SiO₂-Al₂O₃)Chalcone and o-phenylenediamine2,4-disubstituted 1,5-Benzodiazepinesup to 92%3.5 h800.1 g[5]
Metal-Organic Frameworks (MOFs)
ACT@IRMOF-3Benzaldehyde, 1,2-phenylenediamine, and dimedoneBenzodiazepine derivatives85-95%Not Specified (reflux)Reflux1.5 mol% (5 mg)[6]
Acid Catalysts
Sulfamic Acido-Phenylenediamine and α,β-unsaturated carbonyl compoundsBenzo-[b]-1,4-diazepines85-95%1.5-2 h80Not Specified
2,4,6-Trichloro-1,3,5-triazine (TCT)1,2-Diamines and enolizable ketones1,5-BenzodiazepinesGood to excellentNot SpecifiedNot Specified4 mol%[7][8]
Heteropolyacids
H₅PMo₁₀V₂O₄₀Diamines and dicarbonyl compounds1,4-Diazepines and 1,5-BenzodiazepinesGood to excellentNot Specified (reflux)Reflux0.1%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for key catalytic systems.

General Procedure for Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines[1]
  • To a stirred solution of the propargylic carbonate (1.3 equivalents) in dioxane (0.5 mL), add the N-tosyl-disubstituted 2-aminobenzylamine (1 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-benzodiazepine.

General Procedure for H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines[3][5]
  • In a reaction vessel, combine o-phenylenediamine (1 mmol), a ketone (e.g., acetone, 2 mmol), and H-MCM-22 (150 mg).

  • Add acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the catalyst by filtration.

  • Wash the catalyst with a suitable solvent.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

General Procedure for ACT@IRMOF-3 Catalyzed Synthesis of Benzodiazepine Derivatives[7]
  • In a suitable flask, mix the aldehyde (1 mmol), 1,2-phenylenediamine (1 mmol), dimedone (1 mmol), and ACT@IRMOF-3 catalyst (1.5 mol%, 5 mg).

  • Add ethanol (2 mL) as the solvent.

  • Stir the mixture under reflux conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and separate the catalyst by centrifugation.

  • Wash the collected solid product with ethanol (5 mL) to yield the purified benzodiazepine derivative.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and mechanistic aspects of benzodiazepine synthesis, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Catalyst Comparison start Start: Select Reactants and Catalysts reaction_setup Reaction Setup: Combine reactants and catalyst in solvent start->reaction_setup reaction_conditions Reaction: Apply specific temperature and time reaction_setup->reaction_conditions monitoring Monitoring: Track progress with TLC/GC-MS reaction_conditions->monitoring workup Work-up: Isolate crude product (e.g., filtration, extraction) monitoring->workup Reaction complete purification Purification: Column chromatography or recrystallization workup->purification analysis Analysis: Characterize product and calculate yield purification->analysis comparison Compare Performance: Yield, time, conditions analysis->comparison end End: Identify Optimal Catalyst comparison->end

Caption: A generalized experimental workflow for the synthesis and comparison of benzodiazepine catalysts.

G cluster_pathway Simplified Reaction Pathway for 1,5-Benzodiazepine Synthesis reactants o-Phenylenediamine + Ketone imine_intermediate Iminium Ion Intermediate reactants->imine_intermediate Catalyst (e.g., H+) cyclization Intramolecular Cyclization imine_intermediate->cyclization diazepine_ring Dehydration cyclization->diazepine_ring product 1,5-Benzodiazepine diazepine_ring->product

Caption: A simplified reaction pathway for the acid-catalyzed synthesis of a 1,5-benzodiazepine.

This guide provides a foundational understanding of the comparative performance of various catalysts in benzodiazepine synthesis. The presented data and protocols, derived from recent literature, should serve as a valuable resource for optimizing synthetic routes and exploring novel catalytic systems in the pursuit of more efficient and sustainable drug development.

References

A Comparative In Vivo Efficacy Analysis of Novel Anxiolytic Agents and Standard Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of emerging anxiolytic compounds against the benchmark benzodiazepine, diazepam. The following sections detail the experimental protocols for key behavioral assays, present comparative quantitative data in structured tables, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to Anxiolytic Drug Classes

Benzodiazepines have long been the standard for treating anxiety disorders, primarily through their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, benzodiazepines induce a state of sedation and reduce neuronal excitability.[1] However, their clinical utility is often limited by side effects such as sedation, dependence, and cognitive impairment.

In response to these limitations, research has focused on developing novel anxiolytic agents with different mechanisms of action. These include compounds targeting the glutamatergic, neurosteroid, and endocannabinoid systems, offering the potential for improved side-effect profiles and efficacy in treating a broader range of anxiety-related symptoms. This guide will focus on representative examples from these novel classes and compare their preclinical efficacy to diazepam.

Experimental Protocols for In Vivo Anxiety Models

The assessment of anxiolytic drug efficacy in preclinical settings relies on standardized behavioral assays that exploit the natural tendencies of rodents in response to novel or aversive environments. The following are detailed methodologies for three commonly employed tests.

Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used test to evaluate anxiety-like behavior in rodents.[2][3] The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[4] The test is based on the conflict between the rodent's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[5]

Apparatus:

  • A ‘+’ shaped maze, typically elevated 50-80 cm from the floor.[6]

  • Two open arms (e.g., 25 x 5 x 0.5 cm for mice) and two closed arms (e.g., 25 x 5 x 16 cm for mice) opposite each other.[4]

  • The maze is often made of a non-reflective, easy-to-clean material.[4]

Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.[4][7]

  • The test drug or vehicle is administered, typically 30 minutes before the test (for intraperitoneal injection of diazepam, for example).[1]

  • Each animal is placed in the center of the maze, facing a closed arm.[4]

  • The animal is allowed to freely explore the maze for a 5-10 minute session.[4][7]

  • An overhead camera records the session, and software tracks the animal's movement.[7]

  • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.[4]

  • The maze is cleaned between each trial to remove olfactory cues.[2]

Open Field Test (OFT)

The Open Field Test (OFT) assesses general locomotor activity and anxiety-like behavior in a novel environment.[8][9] The apparatus is a simple, enclosed arena.[9] Rodents naturally tend to stay close to the walls (thigmotaxis) and avoid the brightly lit, open center.[10] Anxiolytic drugs are expected to increase the time spent in and the number of entries into the central zone.[10]

Apparatus:

  • A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[9]

  • The arena is typically made of a non-reflective material.

Procedure:

  • Animals are habituated to the testing room prior to the test.

  • The test drug or vehicle is administered at a predetermined time before the test.

  • Each animal is gently placed in a corner or the center of the arena.[10]

  • The animal is allowed to explore the arena for a 5-10 minute session.[10][11]

  • An overhead camera and tracking software record the animal's activity.

  • Parameters measured include the total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[10]

  • The apparatus is cleaned between each animal.

Light-Dark Box (LDB) Test

The Light-Dark Box (LDB) test is another widely used model for assessing anxiety-like behavior.[12][13] It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[12][13] The apparatus consists of two compartments: a large, brightly lit chamber and a smaller, dark chamber, connected by an opening.[13] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[13]

Apparatus:

  • A box divided into a large, illuminated compartment (approximately two-thirds of the box) and a small, dark compartment (one-third of the box).[13]

  • An opening connects the two compartments.[13]

Procedure:

  • Animals are habituated to the testing room.

  • The test drug or vehicle is administered prior to the test.

  • Each animal is placed in the center of the light compartment, facing away from the opening.[13]

  • The animal is allowed to explore the apparatus for a 5-10 minute session.[14]

  • A video camera records the session for later analysis.[13]

  • Key parameters scored are the time spent in each compartment, the latency to first enter the dark compartment, and the number of transitions between compartments.[13]

  • The apparatus is cleaned between trials.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of selected novel anxiolytic agents in comparison to diazepam in the standard behavioral assays described above.

Table 1: Elevated Plus Maze (EPM) - Comparative Efficacy

Compound ClassCompoundDoseAnimal Model% Time in Open Arms (vs. Vehicle)% Entries into Open Arms (vs. Vehicle)Reference
Benzodiazepine Diazepam1 mg/kgMiceSignificant IncreaseSignificant Increase[15]
Diazepam1.5 mg/kgMiceSignificant IncreaseNot Reported[16]
Diazepam1-2 mg/kgRatsSignificant IncreaseNot Reported[17]
Novel Quinoxaline Derivative Compound 2aNot SpecifiedMiceSignificant IncreaseSignificant Increase[15]
Partial Benzodiazepine Agonist ImepitoinNot SpecifiedMice/RatsSimilar to DiazepamSimilar to Diazepam[17]
Cannabinoid Cannabidiol (CBD)10 mg/kgRatsAttenuated fear responseNot Reported[18]

Table 2: Open Field Test (OFT) - Comparative Efficacy

Compound ClassCompoundDoseAnimal ModelTime in Center (vs. Vehicle)Center Entries (vs. Vehicle)Reference
Benzodiazepine DiazepamNot SpecifiedRatsIncreasedIncreased[19]
Serotonin 5-HT1A Agonist Buspirone0.3 mg/kgMiceIncreased exploratory behaviorIncreased[10]
Novel Quinoxaline Derivative Compound 2aNot SpecifiedMiceIncreasedIncreased[15]

Table 3: Light-Dark Box (LDB) - Comparative Efficacy

Compound ClassCompoundDoseAnimal ModelTime in Light Box (vs. Vehicle)Transitions (vs. Vehicle)Reference
Benzodiazepine DiazepamNot SpecifiedRodentsIncreasedIncreased[20]
Partial Benzodiazepine Agonist ImepitoinNot SpecifiedMice/RatsSimilar to DiazepamSimilar to Diazepam[17]
Novel Quinoxaline Derivative Compound 2aNot SpecifiedMiceIncreasedIncreased[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways for benzodiazepines and novel anxiolytic classes, as well as a typical experimental workflow for in vivo efficacy assessment.

Benzodiazepine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site)

Caption: Benzodiazepine Signaling Pathway.

Glutamatergic_Anxiolytic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2_3 mGluR2/3 Autoreceptor Adenylyl_Cyclase Adenylyl Cyclase mGluR2_3->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces cAMP->Glutamate_Vesicle Reduces Release NMDA_Receptor NMDA Receptor Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation AMPA_Receptor AMPA Receptor AMPA_Receptor->Neuronal_Excitation Anxiety Anxiety Neuronal_Excitation->Anxiety Glutamate->mGluR2_3 Binds Glutamate->NMDA_Receptor Binds Glutamate->AMPA_Receptor Binds mGluR_Agonist mGluR2/3 Agonist (Novel Anxiolytic) mGluR_Agonist->mGluR2_3 Binds

Caption: Glutamatergic Anxiolytic Signaling.

Neurosteroid_Anxiolytic_Signaling cluster_synthesis Neurosteroid Synthesis cluster_postsynaptic Postsynaptic Neuron Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Allopregnanolone Allopregnanolone (Neurosteroid) Pregnenolone->Allopregnanolone Multi-step Enzymatic Conversion GABA_A_Receptor GABA-A Receptor Allopregnanolone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A_Receptor Binds

Caption: Neurosteroid Anxiolytic Signaling.

Experimental_Workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Habituation to Housing) Drug_Administration Drug/Vehicle Administration (e.g., IP, PO) Animal_Acclimation->Drug_Administration Drug_Preparation Drug/Vehicle Preparation Drug_Preparation->Drug_Administration Behavioral_Assay Behavioral Assay (EPM, OFT, or LDB) Drug_Administration->Behavioral_Assay Pre-treatment Interval Video_Recording Video Recording & Tracking Behavioral_Assay->Video_Recording Data_Extraction Extraction of Behavioral Parameters Video_Recording->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Statistical_Analysis Results_Interpretation Results Interpretation & Comparison Statistical_Analysis->Results_Interpretation

Caption: In Vivo Anxiolytic Efficacy Workflow.

References

Comparative study of the metabolic stability of different benzodiazepine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of various benzodiazepine analogs, supported by experimental data. Understanding the metabolic fate of these compounds is critical for predicting their pharmacokinetic profiles, duration of action, potential for drug-drug interactions, and overall therapeutic suitability.

Comparative Metabolic Stability Data

The metabolic stability of a drug is a key determinant of its pharmacokinetic behavior. The following table summarizes key parameters for a selection of benzodiazepine analogs, highlighting their primary metabolic pathways and in vivo pharmacokinetic characteristics. In vitro data, such as intrinsic clearance (CLint), provides a direct measure of metabolic stability, while in vivo data, such as elimination half-life (t½), reflects the overall consequence of metabolism and elimination.

Benzodiazepine AnalogPrimary Metabolic Pathway(s)Key Metabolizing EnzymesActive MetabolitesElimination Half-Life (t½) (hours)Clearance Rate (CL)
Diazepam Oxidation (N-dealkylation, C3-hydroxylation)CYP3A4, CYP2C19[1]Yes (Nordiazepam, Temazepam, Oxazepam)20-100 (Parent); up to 100 (Active Metabolite)20-30 mL/min
Lorazepam Glucuronidation[2]UGT2B15, UGT2B7, UGT2B4[3][4]No (Glucuronide is inactive)10-201.1 ± 0.4 mL/min/kg
Alprazolam Oxidation (Hydroxylation)CYP3A4[5]Yes (α-hydroxyalprazolam, 4-hydroxyalprazolam; minor activity)11.2 (Range: 6.3-26.9)[6]0.90 ± 0.21 mL/min/kg
Midazolam Oxidation (Hydroxylation)CYP3A4No (1-hydroxymidazolam is largely inactive)[7]1.5-2.5High (e.g., 11.0 ml/min/kg)[8]
Clonazepam Nitroreduction, AcetylationCYP3A4, NAT2Yes (minor activity)20-50[6]Low
Oxazepam Glucuronidation[2]UGT2B15 (S-isomer), UGT2B7, UGT1A9 (R-isomer)[9]No4-15Intermediate
Temazepam GlucuronidationUGT1A6, UGT1A9, UGT2B7, UGT2B15[2]No8-20Intermediate
Flunitrazepam Nitroreduction, OxidationCYP3A4Yes (7-amino-flunitrazepam)18-26Data not readily available
Triazolam Oxidation (Hydroxylation)CYP3A4Yes (α-hydroxytriazolam, 4-hydroxytriazolam; minor activity)1.5-5.5High
Diclazepam OxidationLikely CYP-mediatedYes (Delorazepam, Lorazepam, Lormetazepam)~42Data not readily available
Flubromazolam OxidationCYP3A4, CYP3A5Data not readily availableData not readily availablePredicted Hepatic Clearance (CLh): 0.42-0.43 mL/min/kg
Clonazolam Glucuronidation, NitroreductionUGT1A4Yes (amino-clonazolam)Data not readily availableData not readily available

Metabolic Pathways of Benzodiazepines

The biotransformation of benzodiazepines primarily occurs in the liver and can be broadly categorized into two phases. Phase I reactions, predominantly oxidation, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Caption: Generalized metabolic pathways of benzodiazepines.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard method to determine the intrinsic clearance of a compound, providing a measure of its susceptibility to Phase I metabolism.

1. Materials and Reagents:

  • Test benzodiazepine analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of the test benzodiazepine in a suitable organic solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test benzodiazepine at the desired final concentration.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

3. Analytical Procedure:

  • Transfer the supernatant to an autosampler vial or a new 96-well plate.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent benzodiazepine at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Test Compound - HLM - Buffer - NADPH System B Combine Reagents and Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate: - In Vitro t½ - Intrinsic Clearance (CLint) G->H

Caption: Experimental workflow for an in vitro metabolic stability assay.

References

Safety Operating Guide

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

This document provides essential safety and logistical information for the proper disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol, a research chemical. The procedures outlined are intended for laboratory professionals, including researchers, scientists, and drug development personnel. Adherence to these guidelines is critical to ensure personal safety and environmental protection.

Disclaimer: This chemical is for research and development use only. It is not intended for human or veterinary use. All handling and disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This compound and its class of benzodiazepine derivatives may present several hazards.[1][3][4]

1.1 Personal Protective Equipment (PPE) Proper PPE is mandatory to prevent exposure.[5] Before handling the material, wear the following:

  • Gloves: Double-gloving with nitrile or neoprene gloves is required.[6] Inspect gloves for tears or punctures before use.

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[3]

  • Lab Coat: A disposable, closed-front gown with long sleeves and elastic cuffs is necessary to protect from skin contact.[6]

  • Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]

1.2 Hazard Identification While a specific Safety Data Sheet (SDS) for the 7-ol derivative is not readily available, related benzodiazepine compounds are classified with the following hazards:

  • Causes skin irritation and potentially severe skin burns.[1][4]

  • Causes serious eye irritation or damage.[3][4]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through an approved waste disposal plant.[1][3][7] Do not discharge into drains, soil, or other waterways.[1][2]

Step 1: Waste Identification and Segregation

  • Pure Compound (Unused): Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled waste container.

  • Contaminated Materials: All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Personal Protective Equipment (gloves, disposable gowns).

    • Glassware (vials, pipettes, flasks).

    • Consumables (absorbent pads, weigh boats, pipette tips, syringes).

  • Place all contaminated items into a dedicated, sealed, and clearly labeled hazardous waste container.[6] Sharps like needles should be placed in a designated sharps container labeled for hazardous drug waste.[6]

Step 2: Preparing Waste for Collection

  • Containerization: Use only approved, leak-proof containers for chemical waste. Ensure containers are tightly closed.[1]

  • Labeling: Label the waste container clearly. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol".

    • The primary hazards (e.g., "Irritant," "Corrosive" if applicable).

    • The date of accumulation.

  • Consult your institutional EHS for specific labeling requirements.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Store away from incompatible materials.[7]

  • The storage area should be clearly marked as a hazardous waste storage location.

Step 4: Arranging for Disposal

  • Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional procedure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, don the full PPE as described in section 1.1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[2][3]

    • For liquid spills, cover with an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect all contaminated absorbent material and spilled substance and place it into a suitable, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol and associated waste.

G start Identify Waste Material (Pure Compound or Contaminated Labware) ppe_check Step 1: Don Full PPE (Double Gloves, Gown, Eye Protection) start->ppe_check segregate Step 2: Segregate Waste - Pure Compound in Original/Sealed Container - Contaminated Items in Lined Waste Bin ppe_check->segregate  PPE is on   label_waste Step 3: Label Waste Container - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols segregate->label_waste store Step 4: Store Securely - Tightly Closed Container - Designated Satellite Accumulation Area label_waste->store contact_ehs Step 5: Arrange Pickup Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol

Disclaimer: The specific Safety Data Sheet (SDS) for 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol was not located. The following guidance is based on the safety information for the closely related parent compound, 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine. Researchers should handle 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol with the assumption that it presents similar or greater hazards.

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol in a laboratory setting.

Hazard Identification and Classification

Based on the parent compound, this chemical is expected to be hazardous. The primary hazards include:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][3][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Hazard ClassificationCategory
Skin Corrosion / IrritationCategory 1B
Serious Eye Damage / Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is required.[6]To prevent skin contact, which can cause severe burns.[1][3]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]To protect against splashes that can cause serious eye damage.[1][3]
Body Protection A disposable protective gown with a closed front, long sleeves, and elastic or knit-closed cuffs.[6]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required if working outside of a chemical fume hood or if dust formation is likely.[1][5]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate dispose_ppe Doff and Dispose of PPE cleanup_segregate->dispose_ppe Final Steps dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepin-7-ol.

Step-by-Step Handling Procedures

1. Preparation:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Work Area Preparation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Place a plastic-backed absorbent pad on the work surface.[6]

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the chemical.

2. Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust.[1]

  • Dissolving/Transferring: If dissolving, add the solvent to the solid to prevent dust generation. Use Luer-lock fittings for syringes and IV sets if applicable.[6]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, sweep it up, and place it into a suitable, labeled container for disposal.[1] Do not allow the material to enter drains or waterways.[1][7]

3. Cleanup:

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Segregation: All items contaminated with the compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste.[6] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[6]

4. Disposal:

  • PPE Removal: Remove disposable PPE, such as gloves and gowns, and discard them in the designated hazardous drug waste container before leaving the work area.[6]

  • Chemical Waste: Dispose of all chemical waste, including unused compounds and contaminated materials, through your institution's approved hazardous waste disposal program.[1] Do not dispose of this chemical down the drain or in regular trash.[6]

Emergency Procedures
  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.